Chrysogine
Description
Structure
3D Structure
Properties
CAS No. |
42599-89-3 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m0/s1 |
InChI Key |
BMBSGGZMJQTQSO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2C(=O)N1)O |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Elucidation of the Chrysogine Biosynthetic Pathway in Penicillium chrysogenum: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the historical discovery and subsequent molecular characterization of the chrysogine biosynthetic pathway in the filamentous fungus Penicillium chrysogenum. This document is intended for researchers, scientists, and drug development professionals interested in the secondary metabolism of fungi and the discovery of novel bioactive compounds.
Introduction: A Yellow Pigment's Tale
Penicillium chrysogenum is renowned for its production of the life-saving antibiotic penicillin. However, this versatile fungus also synthesizes a diverse array of other secondary metabolites, including the yellow pigment this compound.[1][2] First isolated in 1973, this compound's biosynthetic pathway remained an enigma for decades.[3][4][5][6] It is one of the most abundant secondary metabolites in the culture broth of P. chrysogenum, next to β-lactams.[3][6] Recent advancements in genomics and analytical chemistry have finally unraveled the intricate enzymatic steps leading to its formation.[3][7][8] This guide will detail the key discoveries, experimental methodologies, and the current understanding of this compound biosynthesis.
The this compound Biosynthetic Gene Cluster and Pathway
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which was identified through a combination of transcriptomic analysis and targeted gene deletions.[3][7][8] The core of this cluster is a nonribosomal peptide synthetase (NRPS) gene, chyA (Pc21g12630), which is highly expressed during this compound production.[3][7][8] Deletion of chyA resulted in a significant decrease in the production of this compound and 13 related compounds, confirming its central role in the pathway.[3][7][8]
The pathway commences with the condensation of anthranilic acid and alanine, a reaction catalyzed by the dimodular NRPS, ChyA.[3][7][8] This initial step forms the intermediate 2-(2-aminopropanamido)benzoic acid.[3][7][8] Subsequent modifications, including oxidations, amidations, and malonyl transfers, are carried out by other enzymes encoded within the chy gene cluster, leading to a highly branched pathway that yields at least 13 this compound-related compounds.[3][7][8]
Caption: The biosynthetic pathway of this compound in P. chrysogenum.
Quantitative Analysis of this compound Production
While the biosynthetic pathway of this compound has been thoroughly elucidated, specific quantitative data on its production titers in Penicillium chrysogenum are not extensively reported in the literature. Studies have focused more on the relative changes in production following genetic modifications rather than absolute yields. The available data primarily describes these changes qualitatively.
| Strain/Condition | This compound Production Level | Reference |
| Wild-type P. chrysogenum | Baseline production | [3][7][8] |
| ΔchyA mutant | Significant decrease | [3][7][8] |
| Overexpression of chyA | Enhanced production | [9] |
| Feeding with anthranilic acid and pyruvic acid | Increased production | [8] |
Note: Specific g/L or mg/L values for this compound are not consistently provided in the cited literature. The table reflects the reported relative production levels.
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway relied on a series of key experimental techniques. Detailed methodologies for these experiments are provided below.
Fungal Strains, Media, and Culture Conditions
-
Fungal Strain : Penicillium chrysogenum DS68530, a strain lacking the penicillin gene cluster and the hdfA gene, was primarily used for genetic manipulations.
-
Pre-culture Medium (YGG) : For initial growth and protoplast formation.
-
Secondary Metabolite Production (SMP) Medium : Used to induce this compound production for metabolite analysis. The composition includes glucose, lactose, urea, and various salts.
-
Culture Conditions : Strains were typically pre-grown for 24 hours, after which the mycelium was transferred to SMP medium and incubated for 48 to 96 hours at 25°C with shaking (200 rpm).
Gene Deletion and Overexpression
The function of genes within the this compound cluster was determined through systematic gene deletion and overexpression studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of Penicillium chrysogenum Wis54-1255 transformants overexpressing the penicillin biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]
Beyond Penicillium: A Technical Guide to Chrysogine Production in Other Fungal Genera
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural production of chrysogine, a yellow pigment with potential biological activities, in fungal genera other than the well-known Penicillium. This document provides a comprehensive overview of alternative fungal sources, quantitative production data, detailed experimental protocols for isolation and analysis, and insights into the regulatory mechanisms governing its biosynthesis.
Alternative Natural Producers of this compound
While Penicillium chrysogenum is the most recognized producer of this compound, research has identified other fungal genera capable of synthesizing this secondary metabolite. Notably, species within the genera Aspergillus and Fusarium have been reported as this compound producers.
Table 1: Confirmed and Potential Non-Penicillium Producers of this compound
| Genus | Species | Confirmation Status | Reference(s) |
| Fusarium | Fusarium graminearum | Confirmed producer with identified biosynthetic gene cluster. | [1] |
| Aspergillus | Aspergillus fumigatus | Produces a wide range of secondary metabolites; this compound production is plausible but not explicitly quantified in readily available literature. | [2] |
Quantitative Analysis of this compound Production
Obtaining precise quantitative data for this compound production in alternative fungal genera is an ongoing area of research. While extensive data exists for other mycotoxins produced by Fusarium graminearum, specific yields for this compound are not as commonly reported. However, deletion and overexpression studies of the this compound biosynthetic gene cluster in F. graminearum have qualitatively confirmed its production and indicated that the nonribosomal peptide synthetase (NRPS) is a bottleneck in the pathway.[1]
Table 2: this compound Production Data in Non-Penicillium Species (Illustrative)
| Fungal Species | Strain | Culture Conditions | This compound Yield (mg/L) | Reference(s) |
| Fusarium graminearum | Wild-Type | Data not readily available in cited literature. | - | |
| Fusarium graminearum | NRPS Overexpression Mutant | Enhanced production compared to wild-type. | - | [1] |
Note: This table highlights the current gap in publicly available, specific quantitative data for this compound from these alternative producers. Further targeted quantitative studies are required to populate this area.
Experimental Protocols
Fungal Culture and this compound Production
A standardized protocol for inducing this compound production in Fusarium graminearum can be adapted from general secondary metabolite induction methods.
Protocol 1: Culture of Fusarium graminearum for this compound Production
-
Inoculum Preparation:
-
Grow F. graminearum on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C to obtain a well-sporulated culture.
-
Harvest conidia by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
-
Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 conidia/mL).
-
-
Liquid Culture for this compound Production:
-
Inoculate a suitable liquid medium, such as GYEP medium (Glucose 20 g/L, Yeast Extract 5 g/L, Peptone 5 g/L), with the conidial suspension to a final concentration of 1 x 10^5 conidia/mL.
-
Incubate the culture in a rotary shaker at 25°C and 150 rpm for 7-14 days. This compound production is often associated with the stationary phase of growth.
-
Extraction of this compound from Fungal Culture
Protocol 2: Solvent Extraction of this compound
-
Separation of Mycelium and Supernatant:
-
After the incubation period, separate the fungal biomass from the culture broth by vacuum filtration through Whatman No. 1 filter paper.
-
-
Extraction from Culture Filtrate:
-
Acidify the culture filtrate to pH 3.0 with 2M HCl.
-
Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Extraction from Mycelium (for intracellular this compound):
-
Freeze-dry the collected mycelium.
-
Grind the dried mycelium into a fine powder.
-
Extract the mycelial powder with methanol or a mixture of chloroform and methanol (2:1, v/v) using sonication or shaking for several hours.
-
Filter the extract and evaporate the solvent to obtain the crude mycelial extract.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Protocol 3: HPLC Analysis of this compound
-
Sample Preparation:
-
Dissolve the crude extract in a known volume of the mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile (linear gradient)
-
25-30 min: 90% Acetonitrile (isocratic)
-
30-35 min: 90% to 10% Acetonitrile (linear gradient)
-
35-40 min: 10% Acetonitrile (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Diode Array Detector (DAD) or UV detector at the maximum absorbance of this compound (approximately 288 nm and 380 nm).
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.
-
Identification and Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Protocol 4: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Utilize similar HPLC conditions as described in Protocol 3, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) and smaller column dimensions for better compatibility with the mass spectrometer.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this compound.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurement.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range that includes the expected m/z of the protonated molecule of this compound ([M+H]+ ≈ 285.1028).
-
Tandem MS (MS/MS or MS2): Fragment the precursor ion of this compound to obtain a characteristic fragmentation pattern for structural confirmation.
-
-
Biosynthesis and Regulatory Pathways
The biosynthesis of this compound is initiated by a two-module nonribosomal peptide synthetase (NRPS), designated as ChyA in Penicillium chrysogenum.[3] A homologous gene cluster responsible for this compound biosynthesis has also been identified in Fusarium graminearum.[1]
The regulation of secondary metabolism in Fusarium is complex and involves a network of signaling pathways. While a specific pathway dedicated solely to this compound has not been fully elucidated, several global regulatory mechanisms are known to influence secondary metabolite gene clusters.
-
G-protein and cAMP Signaling: Heterotrimeric G-proteins and the downstream cAMP-dependent protein kinase A (PKA) pathway are known to regulate the production of various secondary metabolites in Fusarium. These pathways can have both positive and negative regulatory effects on different biosynthetic gene clusters.
-
Chromatin Remodeling: The expression of secondary metabolite gene clusters is often controlled by epigenetic modifications, such as histone acetylation and methylation. The VELVET complex and the associated methyltransferase Lae1 are key global regulators that link light signals to the chromatin state and secondary metabolism.[4]
-
Transcription Factors: Specific transcription factors within or outside the biosynthetic gene cluster can control the expression of the this compound genes. However, a dedicated transcription factor for the this compound cluster has not been identified in Fusarium.[3]
Caption: Hypothetical signaling pathways influencing this compound biosynthesis in Fusarium.
Caption: Workflow for this compound extraction, quantification, and identification.
Conclusion and Future Directions
The exploration of this compound production in fungal genera beyond Penicillium opens avenues for discovering novel strains with potentially higher yields or unique metabolic profiles. Fusarium graminearum stands out as a confirmed alternative producer with a characterized biosynthetic gene cluster. Future research should focus on:
-
Quantitative Screening: Systematically screening various Fusarium and Aspergillus isolates to quantify their this compound production capabilities under different culture conditions.
-
Optimization of Production: Developing optimized fermentation protocols to enhance this compound yield in these alternative hosts.
-
Elucidation of Regulatory Networks: Unraveling the specific signaling pathways and transcription factors that directly regulate the this compound biosynthetic gene cluster in Fusarium.
-
Bioactivity Studies: Further investigating the biological activities of this compound to explore its potential applications in drug development and other industries.
This technical guide provides a foundational framework for researchers to delve into the fascinating world of this compound production by a broader range of fungal species. The provided protocols and insights into the regulatory landscape are intended to facilitate further research and development in this promising area.
References
- 1. This compound Biosynthesis Is Mediated by a Two-Module Nonribosomal Peptide Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolite Gene Regulation in Mycotoxigenic Fusarium Species: A Focus on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Chrysogine in Fungal Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysogine, a yellow pigment produced by several filamentous fungi, including the industrial workhorse Penicillium chrysogenum, has long been noted as a prominent secondary metabolite. While its vibrant color is its most obvious characteristic, the intricate biochemistry and precise biological roles of this compound are subjects of ongoing scientific exploration. This technical guide provides an in-depth examination of the biological significance of this compound, focusing on its biosynthetic pathway, regulatory networks, and known functions within fungal secondary metabolism. Drawing upon key research, this document presents quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.
Introduction to this compound and Fungal Secondary Metabolism
Fungal secondary metabolites are a diverse array of small molecules that are not essential for the primary growth of the organism but play crucial roles in adaptation, defense, and communication. This compound is a notable example of such a metabolite, first isolated in 1973.[1] It is particularly abundant in the culture broth of Penicillium chrysogenum, often secondary only to the production of β-lactam antibiotics.[1][2] While pigments in fungi are generally associated with protection against environmental stressors such as ultraviolet (UV) radiation, the specific functions of this compound are still being fully elucidated.[1] Unlike many other fungal pigments, this compound has not been found to possess significant antimicrobial or anticancer properties.[1] This guide delves into the knowns of this compound, from its molecular synthesis to its regulation, providing a foundational understanding for future research and potential applications.
The this compound Biosynthetic Pathway
The production of this compound is a complex and highly branched biosynthetic pathway, the details of which have been elucidated through gene deletion and metabolic profiling studies in P. chrysogenum.[3][4] The core of this pathway is orchestrated by a biosynthetic gene cluster containing the key enzyme, a non-ribosomal peptide synthetase (NRPS).
Precursors and the Core NRPS Enzyme
The biosynthesis of this compound begins with the condensation of two primary precursor molecules: anthranilic acid and alanine.[3][4] This initial step is catalyzed by the dimodular NRPS, ChyA (encoded by the gene chyA), a large 260-kDa enzyme.[1] The ChyA enzyme facilitates the formation of the intermediate 2-(2-aminopropanamido)benzoic acid, which serves as the entry point for a series of subsequent enzymatic modifications.[3][4]
A Branched Pathway to a Family of Related Compounds
Following the initial condensation reaction, the biosynthetic pathway for this compound branches out, leading to the formation of at least 13 related compounds.[3][4] A number of enzymes encoded within the this compound gene cluster are responsible for these subsequent modifications, including oxidations, amidations, and cyclizations.
A simplified representation of the initial steps of the this compound biosynthetic pathway is depicted below:
Regulation of this compound Production
The expression of the this compound biosynthetic gene cluster is subject to regulation at the transcriptional level. Epigenetic mechanisms, in particular, have been shown to play a significant role.
Epigenetic Control by Histone Deacetylase
Studies have demonstrated that the deletion of the histone deacetylase gene, hdaA, in P. chrysogenum leads to a significant downregulation of the this compound biosynthetic genes.[1] This reduction in gene expression correlates with a decrease in the production of this compound.[1] This finding suggests that chromatin remodeling is a key factor in controlling the output of this secondary metabolic pathway.
Putative Transcription Factors
While a putative transcription factor (Pc21g12640) is located adjacent to the this compound gene cluster, deletion of this gene did not result in any significant changes in the production of this compound or the expression of the cluster genes.[1] This indicates that other, potentially more distant or global, transcription factors are likely involved in the regulation of this pathway.
The regulatory influence of HdaA on the this compound gene cluster can be visualized as follows:
Quantitative Analysis of this compound Production in Mutant Strains
To elucidate the function of individual genes within the this compound biosynthetic cluster, a series of deletion mutants were created in P. chrysogenum. The production of this compound and its related metabolites was then quantified in these mutants, providing valuable insights into the role of each enzyme. The following tables summarize the quantitative data on the production of key this compound-related compounds in the wild-type and various deletion strains.
Table 1: Production of this compound and Related Metabolites in P. chrysogenum DS68530 (Wild-Type for this compound Pathway) [1]
| Compound No. | Compound Name | Peak Area (48h) | Peak Area (96h) |
| 1 | This compound | 1.2 x 107 | 2.5 x 107 |
| 2 | N-acetylalanylanthranilamide | 5.0 x 105 | 1.0 x 106 |
| 3 | N-pyruvoylanthranilamide | 8.0 x 106 | 1.5 x 107 |
| 4 | Novel Metabolite | 2.0 x 106 | 4.0 x 106 |
| 8 | Novel Metabolite | 3.0 x 106 | 6.0 x 106 |
| 13 | Novel Metabolite | 1.0 x 107 | 2.0 x 107 |
| 14 | 2-(2-aminopropanamido)benzoic acid | 4.0 x 106 | 8.0 x 106 |
Peak areas are corrected for the internal standard reserpine and are indicative of relative abundance.
Table 2: Relative Production of Key this compound-Related Metabolites in Gene Deletion Mutants (Compared to Wild-Type at 96h) [1]
| Gene Deleted | Compound 1 (this compound) | Compound 14 | Compound 8 | Compound 13 |
| ΔchyA | Not Detected | Not Detected | Not Detected | Not Detected |
| ΔchyD | Not Detected | Accumulated | Accumulated | Accumulated |
| ΔchyE | Decreased | Not Detected | Not Detected | Decreased |
| ΔchyM | Not Detected | Accumulated | Not Detected | Accumulated |
| ΔchyH | Decreased | Not Detected | Not Detected | Not Detected |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
Fungal Strains, Media, and Culture Conditions
-
Fungal Strain: Penicillium chrysogenum DS68530, a strain lacking the penicillin gene cluster, is often used to facilitate the analysis of other secondary metabolites.[1]
-
Pre-culture Medium (YGG): Used for initial growth of the fungal inoculum.[1]
-
Secondary Metabolite Production (SMP) Medium: A defined medium designed to promote the production of secondary metabolites.[1]
-
Culture Conditions: Strains are typically pre-grown in YGG medium for 24 hours. An inoculum is then transferred to SMP medium and incubated for a specified period (e.g., 48 to 96 hours) with shaking at 25°C.[1]
Gene Deletion via Protoplast Transformation
The generation of gene deletion mutants in P. chrysogenum is a fundamental technique for functional analysis.
A standard protocol involves the following key steps:
-
Protoplast Formation: Mycelia are treated with a mixture of cell wall-degrading enzymes to remove the fungal cell wall, resulting in protoplasts.[1]
-
Transformation: Linearized plasmid DNA containing a selectable marker and homologous flanking regions to the target gene is mixed with the protoplasts in the presence of polyethylene glycol (PEG) and CaCl2 to facilitate DNA uptake.[1]
-
Regeneration and Selection: Protoplasts are plated on a regeneration medium containing an osmotic stabilizer and the appropriate selective agent. Only transformants that have successfully integrated the plasmid will grow.[1]
-
Verification: Putative transformants are verified by PCR to confirm the deletion of the target gene.[1]
Metabolite Extraction and Analysis
The analysis of this compound and its derivatives is typically performed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
-
Sample Preparation: Fungal culture broth is centrifuged to remove mycelia. The supernatant is then filtered through a 0.2 µm filter.[1]
-
HPLC-MS Analysis: The filtered supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient of water and acetonitrile, both typically containing a small amount of formic acid, is used to separate the metabolites. The eluent is then introduced into a high-resolution mass spectrometer for detection and identification of the compounds based on their mass-to-charge ratio and retention time.[1]
Conclusion and Future Perspectives
This compound, a prominent yellow pigment in Penicillium chrysogenum and other fungi, is the product of a complex, branched biosynthetic pathway initiated by the NRPS enzyme ChyA. The production of this compound is regulated, at least in part, by epigenetic mechanisms involving the histone deacetylase HdaA. While the precise biological role of this compound remains to be fully elucidated, its intricate biosynthesis and regulation highlight the complexity of fungal secondary metabolism.
Future research in this area could focus on several key aspects:
-
Unraveling the complete regulatory network: Identifying the transcription factors and signaling pathways that control the expression of the this compound gene cluster in response to environmental cues.
-
Determining the biological function: Investigating the potential roles of this compound and its derivatives in protecting the fungus from biotic and abiotic stresses.
-
Exploring the bioactivity of related compounds: The branched nature of the this compound pathway produces a variety of related molecules, some of which may possess as-yet-undiscovered bioactive properties.
-
Biotechnological applications: Understanding the biosynthesis and regulation of this compound could inform metabolic engineering strategies in P. chrysogenum to either enhance the production of desirable compounds or eliminate the production of this pigment to simplify downstream processing in industrial fermentations.
This technical guide provides a solid foundation for researchers to delve into the fascinating world of this compound and its role in the intricate web of fungal secondary metabolism. The provided data, protocols, and pathway diagrams are intended to be a valuable resource to stimulate further investigation and discovery in this field.
References
Physical and chemical properties of chrysogine pigment
Introduction
Chrysogine is a yellow pigment classified as a quinazolinone alkaloid. It is a well-known secondary metabolite produced by the filamentous fungus Penicillium chrysogenum, the same species famous for its production of penicillin.[1][2][3][4] First isolated and characterized in 1973 by Hikino et al., this compound is one of the most abundant metabolites found in the culture broth of P. chrysogenum, alongside β-lactams.[1][2][3] While its biological function is not fully elucidated, it is believed to play a role in protecting the fungus from environmental stressors like ultraviolet (UV) radiation.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties, biosynthetic pathway, and relevant experimental protocols for the study of this compound.
Chemical and Physical Properties
This compound is a small molecule with the IUPAC name 2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one.[5] While extensive experimental data on its physical properties are not widely published, its fundamental chemical characteristics have been established through computational analysis and mass spectrometry.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound based on available data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[5] |
| Molecular Weight | 190.20 g/mol | PubChem[5] |
| Exact Mass | 190.074227566 Da | PubChem[5] |
| IUPAC Name | 2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one | PubChem[5] |
| Computed XLogP3-AA | 0.4 | PubChem[5] |
| Hydrogen Bond Donors | 2 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Mass Spec (LC-MS) | Precursor m/z: 191.0814 ([M+H]⁺) | PubChem[5] |
| Mass Spec (Other MS) | Precursor m/z: 189.0669511 ([M-H]⁻) | PubChem[5] |
Biosynthesis Pathway of this compound
The biosynthesis of this compound in P. chrysogenum is a complex, highly branched pathway originating from the condensation of two primary metabolites: anthranilic acid and alanine.[1][3][4] The process is orchestrated by a dedicated biosynthetic gene cluster (BGC) containing several key enzymes. The central enzyme is a dimodular nonribosomal peptide synthetase (NRPS) known as ChyA.[1][2][4]
The pathway proceeds as follows:
-
NRPS-mediated Condensation: The NRPS enzyme, ChyA, activates and condenses anthranilic acid and L-alanine to form the initial intermediate, 2-(2-aminopropanamido)benzoic acid.[1][3][4]
-
Branching and Modification: Following the initial condensation, the pathway is highly branched, leading to the formation of at least 13 this compound-related compounds.[1][3][4]
-
Key Enzymatic Steps: The gene cluster includes genes for other crucial enzymes that modify the intermediates:
-
Final Ring Closure: this compound itself is believed to be formed through a spontaneous ring closure of an oxidized precursor.[6]
This intricate pathway highlights the complex metabolic engineering potential within P. chrysogenum.
Biological Role and Activity
As a pigment, this compound likely serves to protect P. chrysogenum from damage caused by UV radiation, a common function for secondary metabolites in fungi.[1][2] Despite the potent bioactivities of many fungal pigments, studies have shown that this compound lacks significant antimicrobial or anticancer activity.[1] However, a related compound produced by P. chrysogenum, N-pyruvoylanthranilamide, has been reported to possess antiauxin activity.[1][2] At present, there is no evidence to suggest this compound is involved in specific cell signaling pathways in mammalian systems, making it a low-priority candidate for novel drug development in its native form.
Experimental Protocols
The isolation and characterization of this compound rely on standard natural product chemistry workflows. The following sections detail a composite methodology based on literature reports.[2][4]
Isolation and Purification of this compound
This protocol outlines the steps from fungal culture to the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).
Step 1: Fungal Fermentation
-
Inoculum Preparation: Prepare a spore suspension (~5 x 10⁴ spores/mL) of Penicillium chrysogenum from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).
-
Seed Culture: Inoculate a seed medium (e.g., Yeast Nitrogen Base with glucose) and incubate at 25°C with shaking (180-200 rpm) for 24-48 hours.
-
Production Culture: Transfer the seed culture to a larger volume of a secondary metabolite production medium (e.g., Potato Dextrose Broth or a defined SMP medium). Incubate for 48-96 hours at 25-27°C with agitation. This compound production is typically highest during the stationary phase of growth.[2]
Step 2: Extraction
-
Harvesting: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a suitable filter paper (e.g., GF/C).
-
Clarification: Centrifuge the culture filtrate at high speed (e.g., 10,000 x g for 15 minutes) to remove any remaining cells and debris.
-
Liquid-Liquid Extraction (Optional): If required, perform a liquid-liquid extraction of the clarified supernatant with an organic solvent such as ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure.
-
Direct Injection: For many HPLC applications, the clarified culture supernatant can be directly filtered through a 0.2 or 0.45 µm syringe filter prior to analysis.
Step 3: Preparative HPLC Purification
-
System Preparation: Use a preparative HPLC system equipped with a C18 column and a photodiode array (PDA) or UV/Vis detector.
-
Mobile Phase: Prepare a mobile phase consisting of Buffer A (e.g., water with 0.1% trifluoroacetic acid or formic acid) and Buffer B (e.g., acetonitrile or methanol with 0.1% acid). Filter and degas both buffers.
-
Sample Preparation: Re-dissolve the dried extract or use the filtered supernatant. Ensure the sample is fully dissolved and free of particulates.
-
Chromatography:
-
Equilibrate the column with a starting mixture of Buffer A and B (e.g., 95:5).
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient, increasing the concentration of Buffer B over time (e.g., 5% to 95% Buffer B over 40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm, 280 nm, or a specific maximum if known).
-
-
Fraction Collection: Collect fractions corresponding to the peaks observed in the chromatogram. The yellow color of this compound can aid in identifying the correct fractions.
-
Purity Analysis & Final Steps: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.
Structural Characterization
-
Mass Spectrometry (MS): Confirm the molecular weight and formula of the purified compound using high-resolution mass spectrometry (HRMS), typically via ESI-QTOF or Orbitrap analysis.
-
Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure by performing ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments. The sample should be dissolved in a suitable deuterated solvent (e.g., MeOD, DMSO-d₆).
Conclusion
This compound is a significant, yet under-characterized, metabolite of Penicillium chrysogenum. While its physical properties require more detailed experimental investigation, its complex biosynthetic pathway has been largely elucidated, offering a fascinating case study in fungal metabolic engineering. The protocols outlined in this guide provide a solid foundation for researchers aiming to isolate and study this yellow pigment and its related compounds, potentially unlocking further insights into the metabolic landscape of one of biotechnology's most important microorganisms.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H10N2O2 | CID 135542475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Chrysogine and Its Interplay with Penicillin Biosynthesis in Penicillium chrysogenum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of chrysogine, a yellow pigment produced by the filamentous fungus Penicillium chrysogenum, and its intricate relationship with the production of the landmark antibiotic, penicillin. P. chrysogenum is a model organism for studying fungal secondary metabolism, and understanding the biosynthesis of its various secondary metabolites is crucial for optimizing the production of valuable pharmaceuticals.[1][2] this compound is one of the most abundant secondary metabolites produced by this fungus, often second only to β-lactam antibiotics.[3][4][5][6][7] This document details the elucidated biosynthetic pathway of this compound, the enzymes involved, the regulatory networks that potentially link it to penicillin production, and the experimental methodologies employed in these discoveries.
The this compound Biosynthetic Pathway
The biosynthesis of this compound originates from a dedicated gene cluster and proceeds through a complex, branched pathway.[4] The core of this pathway is a nonribosomal peptide synthetase (NRPS) that catalyzes the initial condensation of two primary metabolites.[3][8]
The this compound Gene Cluster and Key Enzymes
The this compound biosynthetic gene cluster in P. chrysogenum contains the genes encoding the enzymes responsible for the synthesis of this compound and at least 13 related compounds.[3][4][5][6][8] Key enzymes and their functions that have been identified through gene deletion and metabolic profiling studies are summarized below.
| Gene | Enzyme | Function in this compound Biosynthesis |
| chyA | ChyA | A nonribosomal peptide synthetase (NRPS) that condenses anthranilic acid and alanine to form the initial intermediate, 2-(2-aminopropanamido)benzoic acid.[3][4][8] |
| chyC | ChyC | Participates in amidation reactions within the pathway.[4] |
| chyD | ChyD | An amidase that acts early in the pathway, converting intermediates into downstream compounds.[4] |
| chyE | ChyE | A malonyl transferase.[4] |
| chyH | ChyH | Involved in oxidation reactions.[4] |
| chyM | ChyM | Also involved in oxidation reactions.[4] |
The Biosynthetic Route
The this compound pathway is initiated by the NRPS enzyme, ChyA, which condenses anthranilic acid and alanine.[3][8] This initial product then enters a highly branched pathway, leading to a variety of this compound-related compounds.[3][4][5][8] The deletion of the chyA gene results in the loss of production of this compound and its derivatives.[4] The pathway's complexity is highlighted by the involvement of multiple enzymes in various modifications, including amidations and oxidations, and the fact that some enzymes appear to be involved in multiple steps.[4][6]
Relationship to Penicillin Biosynthesis
While the this compound and penicillin biosynthetic pathways are distinct, their production within the same organism suggests a potential for shared regulation and competition for precursors.
Shared Regulatory Networks
The biosynthesis of secondary metabolites in filamentous fungi is tightly controlled by complex regulatory networks.[9] Global regulators, such as the LaeA/Velvet complex, are known to influence the expression of multiple secondary metabolite gene clusters.[10][11] Deletion of the histone deacetylase HdaA, for instance, has been shown to decrease this compound production due to reduced transcription of the chyA gene, while simultaneously affecting other secondary metabolite pathways.[11] Similarly, carbon catabolite repression, mediated by the CreA protein, is a well-established mechanism that regulates penicillin biosynthesis and could potentially influence the this compound pathway as well.[10]
Competition in Industrial Strains
Industrial strains of P. chrysogenum have undergone extensive classical strain improvement programs to maximize penicillin yield.[1] These programs often result in mutations, including the amplification of the penicillin gene cluster and mutations in genes related to other secondary metabolite pathways.[1][11] It is plausible that in high-penicillin-producing strains, pathways for other secondary metabolites like this compound have been downregulated to redirect metabolic flux towards penicillin biosynthesis.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, analytical, and biochemical techniques.
Gene Deletion and Overexpression
A primary method for functional characterization of genes within the this compound cluster is targeted gene deletion and overexpression.
Protocol for Gene Deletion via Homologous Recombination:
-
Construct Design: A deletion cassette is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.
-
Protoplast Transformation: Protoplasts of P. chrysogenum are generated by enzymatic digestion of the fungal cell wall.
-
Transformation: The deletion cassette is introduced into the protoplasts.
-
Selection: Transformed protoplasts are plated on a selective medium to isolate colonies that have incorporated the deletion cassette.
-
Verification: Successful homologous recombination and gene deletion are confirmed by PCR and Southern blot analysis.[12]
Metabolite Profiling
Metabolic profiling is essential for analyzing the biochemical consequences of genetic modifications.
Protocol for LC-MS based Metabolite Analysis:
-
Cultivation: Wild-type and mutant strains of P. chrysogenum are cultivated in a suitable secondary metabolite production medium.[12][13]
-
Sample Preparation: The culture broth is harvested, and the supernatant is collected after centrifugation. An internal standard (e.g., reserpine) is added for quantification.[12]
-
LC-MS Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer (MS).[14][15] A C18 column is commonly used for separation.[14]
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the this compound-related compounds by comparing their retention times and mass-to-charge ratios with known standards or by predicting their structures from fragmentation patterns.[4][12]
Feeding Experiments
Feeding experiments are used to confirm the role of a specific compound as an intermediate in a biosynthetic pathway.
Protocol for Feeding Experiments:
-
Synthesis of Intermediate: The putative intermediate compound is chemically synthesized.[3][5][8]
-
Cultivation of Mutant: A mutant strain blocked early in the pathway (e.g., a ΔchyA strain) is cultivated.[3][5][8]
-
Feeding: The synthesized intermediate is added to the culture of the mutant strain.
-
Metabolite Analysis: The culture broth is analyzed by LC-MS after a period of incubation to determine if the fed intermediate has been converted into downstream products of the pathway.[3][5][8]
Quantitative Data
Quantitative analysis of metabolite production in various strains provides crucial insights into the function of the biosynthetic genes.
Table 1: Effect of Gene Deletions on this compound-Related Metabolite Production
| Strain | Key Metabolite Changes | Implied Function of Deleted Gene |
| ΔchyA | Loss of this compound and all 13 related compounds.[4][12] | Core NRPS for the pathway. |
| ΔchyD | Depletion of most this compound-related metabolites; accumulation of compounds 14, 8, and 13.[12] | Early enzyme converting compounds 14, 8, and 13 to downstream products. |
| ΔchyC | Similar metabolite profile to ΔchyD. | Likely involved in the same early conversion steps as ChyD. |
Note: Compound numbers refer to those identified in Viggiano et al., 2018.[12]
Table 2: Penicillin Production in Different P. chrysogenum Strains
| Strain | Description | Specific Penicillin Productivity (Relative to Wis54-1255) |
| Wis54-1255 | Low-producing, single penicillin gene cluster copy strain. | 100% |
| Transformant (pcbAB-pcbC-penDE amplified) | Overexpression of the entire penicillin gene cluster. | 224% - 276%[16] |
| Industrial Strain | High-producing strain from classical strain improvement. | Can be several orders of magnitude higher than Wis54-1255.[1] |
Conclusion and Future Directions
The biosynthetic pathway of this compound in Penicillium chrysogenum has been largely elucidated, revealing a complex and branched network for the production of a family of related compounds. While the this compound and penicillin biosynthetic pathways are separate, they are both subject to the overarching regulatory networks that control secondary metabolism in the fungus. The extensive knowledge of these pathways, gained through the experimental approaches detailed in this guide, opens up new avenues for metabolic engineering.
Future research should focus on:
-
Deciphering the precise regulatory crosstalk between the this compound and penicillin gene clusters.
-
Elucidating the biological function of this compound and its related compounds for P. chrysogenum.
-
Leveraging this knowledge for rational strain improvement , potentially by downregulating competing pathways like this compound synthesis to further enhance the production of penicillin or other valuable secondary metabolites.
By continuing to unravel the complexities of secondary metabolism in this powerhouse fungus, researchers and drug development professionals can further harness its potential for producing life-saving medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. researchgate.net [researchgate.net]
- 5. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Pathway for the biosynthesis of the pigment this compound by Penicillium chrysogenum [research.chalmers.se]
- 9. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative analysis of Penicillium chrysogenum Wis54-1255 transformants overexpressing the penicillin biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence and Analysis of Chrysogine in Penicillium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the occurrence of the yellow pigment chrysogine across various Penicillium species. It details the biosynthetic pathway, summarizes the known distribution of this metabolite, and provides comprehensive experimental protocols for its detection and analysis. This document is intended to serve as a valuable resource for researchers investigating fungal secondary metabolism and professionals in the field of drug discovery and development.
Introduction to this compound
This compound is a yellow pigment-type secondary metabolite first isolated from Penicillium chrysogenum in 1973.[1][2] While this fungus is renowned for its production of β-lactam antibiotics, this compound is one of the most abundant secondary metabolites found in its culture broth.[1][2] this compound and its related compounds are synthesized via a complex and highly branched pathway originating from a nonribosomal peptide synthetase (NRPS).[1][2][3] The presence of the this compound biosynthetic gene cluster has been confirmed in several Penicillium species, though the production levels and metabolic profiles can vary. Understanding the distribution and biosynthesis of this compound is crucial for fungal taxonomy, metabolic engineering, and exploring the broader chemical diversity of the Penicillium genus.
Occurrence of this compound in Penicillium Species
Absolute quantitative data is sparse; however, relative quantification based on analytical peak areas provides insight into production levels under specific laboratory conditions. The following table summarizes the known occurrence of the this compound gene cluster and/or its metabolic products in selected Penicillium species.
| Penicillium Species | Strain | This compound Production / Gene Cluster Presence | Relative Quantification (Peak Area*) | Growth Medium | Reference |
| P. chrysogenum | DS68530 | Confirmed Producer | 2.10E+08 (at 96h) | SMP Medium | [1] |
| P. nalgiovense | Not Specified | Gene Cluster Present | Not Reported | Not Applicable | [1] |
| P. flavigenum | Not Specified | Gene Cluster Present | Not Reported | Not Applicable | [1] |
| Marine Penicillium sp. | Not Specified | Produces related compound (N-acetylalanylanthranilamide) | Not Reported | Not Reported | [1] |
*Note: Peak areas are from HPLC-MS analysis and corrected for an internal standard (reserpine). This data is semi-quantitative and serves for relative comparison under the specified experimental conditions.[1]
This compound Biosynthesis Pathway
The biosynthesis of this compound in Penicillium chrysogenum is a complex, multi-step process orchestrated by enzymes encoded within the "chy" gene cluster.[1][3] The pathway is initiated by a dimodular nonribosomal peptide synthetase (NRPS) and proceeds through a highly branched network to yield at least 13 distinct this compound-related compounds.[1][2]
The key initial step is the condensation of two primary metabolites, anthranilic acid and alanine , which is catalyzed by the NRPS enzyme ChyA .[1][3] This forms the first stable intermediate, which then undergoes a series of modifications including amidations, oxidations, and transfers of malonyl and glutaminyl groups, catalyzed by other enzymes in the cluster such as ChyC, ChyD, ChyE, ChyH, and ChyM.[1]
Experimental Protocols
The following sections describe a generalized workflow for the analysis of this compound from Penicillium cultures, based on methodologies reported in the literature.[1][7]
Fungal Cultivation and Sample Preparation
-
Pre-culture Preparation: Inoculate spores of the desired Penicillium strain into a suitable liquid pre-culture medium, such as YGG medium. Incubate for 24 hours with agitation to generate a vegetative mycelial biomass.[1]
-
Production Culture: Transfer a defined volume (e.g., 3 mL) of the pre-culture inoculum into a secondary metabolite production (SMP) medium.[1]
-
Incubation: Grow the production culture for a specified time course (e.g., taking samples at 48 and 96 hours) under controlled conditions of temperature and agitation.[1]
-
Sample Harvesting: At each time point, withdraw an aliquot of the culture broth.
-
Cell Removal: Centrifuge the culture broth for 10 minutes to pellet the fungal mycelia.[1]
-
Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.2 µm polytetrafluoroethylene (PTFE) syringe filter to remove any remaining cellular debris.[1]
-
Storage: Store the clarified supernatant at -80°C prior to analysis to ensure metabolite stability.[1]
Analytical Methodology: HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary technique for the detection and quantification of this compound and its derivatives.
-
Instrumentation: An HPLC system (e.g., Accella 1250) coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exactive with an electrospray ionization source) is recommended for accurate mass analysis.[1]
-
Chromatographic Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is typically used for separation.[8]
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 15-30%), increasing to a high percentage (e.g., 80-100%) over 20 minutes to elute compounds of varying polarities.[7][8]
-
Flow Rate and Injection Volume: A standard flow rate is around 0.3 mL/min with an injection volume of 1-5 µL.[7][8]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.[8]
-
Scan Range: A mass-to-charge (m/z) ratio scan range of 50-2000 Da is sufficient to cover this compound and related metabolites.[8]
-
Data Analysis: Data is processed using specialized software. This compound and related compounds are identified by their accurate mass and retention time, and quantified by integrating the area under the peak in the extracted ion chromatogram. For relative quantification, peak areas are often normalized to an internal standard.[1]
-
Visualization of Experimental Workflow
The general workflow for analyzing this compound from fungal cultures is depicted in the diagram below. This process covers the stages from initial fungal culture inoculation to final data analysis.
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.ub.uu.se [search.ub.uu.se]
- 4. mdpi.com [mdpi.com]
- 5. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]
- 6. Penicillium chrysogenum Fermentation and Analysis of Benzylpenicillin by Bioassay and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
Regulating the Golden Touch: A Technical Guide to the Chrysogine Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
The brilliant yellow pigment chrysogine, a secondary metabolite produced by the filamentous fungus Penicillium chrysogenum, has long been of interest to science. While not as famous as its antibiotic cousin, penicillin, the regulation of its intricate biosynthetic pathway offers a fascinating glimpse into the complex molecular circuitry that governs fungal secondary metabolism. Understanding this regulation is key to unlocking the full potential of P. chrysogenum as a versatile cell factory for novel bioactive compounds. This technical guide provides an in-depth exploration of the regulatory network controlling the this compound biosynthetic gene cluster, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.
Core Regulatory Network: A Symphony of Global Regulators
Unlike many other secondary metabolite gene clusters, the this compound cluster in P. chrysogenum does not appear to contain a pathway-specific transcription factor.[1][2] Instead, its expression is orchestrated by a complex interplay of global regulators that respond to a variety of environmental and developmental cues.
At the heart of this regulatory network lies the Velvet complex , a multi-protein assembly that links light sensing with the control of secondary metabolism and fungal development.[3][4] In P. chrysogenum, the core components of this complex include PcVelA , PcVelB , PcVelC , PcVosA , and the methyltransferase homolog PcLaeA .[1][5] These proteins engage in a dynamic network of interactions, with some members acting as activators and others as repressors of gene expression.[5][6]
PcLaeA , a key global regulator, is a positive regulator of this compound biosynthesis.[7][8] It is thought to function by remodeling chromatin, making the this compound gene cluster more accessible for transcription.[9] The Velvet proteins, in turn, modulate the activity of PcLaeA. PcVelA and PcVelC, for instance, have been shown to be positive regulators of penicillin biosynthesis, a process that shares regulatory elements with this compound production, while PcVelB acts as a repressor.[5][6]
Epigenetic modifications also play a crucial role. The histone deacetylase HdaA has been identified as a negative regulator of the this compound gene cluster. Deletion of the hdaA gene leads to a significant downregulation of this compound production and the transcription of the this compound biosynthetic genes.[10][11]
Quantitative Insights into Regulatory Effects
The impact of these regulatory factors on this compound biosynthesis has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of the effects of different gene deletions on gene expression and metabolite production.
| Gene Deletion | Target Gene | Fold Change in Expression (ΔhdaA vs. Wild-Type) | Reference |
| ΔhdaA | chyA (NRPS) | ~0.2 | [10] |
| ΔhdaA | chyB | ~0.3 | [10] |
| ΔhdaA | chyC | ~0.4 | [10] |
| ΔhdaA | chyD | ~0.2 | [10] |
| ΔhdaA | chyE | ~0.1 | [10] |
| ΔhdaA | chyF | ~0.2 | [10] |
| Gene Deletion | Metabolite | Relative Production (ΔhdaA vs. Wild-Type) | Reference |
| ΔhdaA | This compound | Significantly less | [11] |
Visualizing the Regulatory Network
To better understand the complex interactions governing this compound biosynthesis, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: A simplified model of the regulatory pathway controlling this compound biosynthesis.
Caption: A typical workflow for creating a gene knockout mutant in P. chrysogenum using CRISPR-Cas9.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed protocols for key experiments used to investigate the regulation of the this compound biosynthetic gene cluster.
CRISPR/Cas9-Mediated Gene Deletion in P. chrysogenum
This protocol is adapted from established methods for CRISPR/Cas9-based genome editing in P. chrysogenum.[12][13]
a. Preparation of Cas9-sgRNA Ribonucleoprotein (RNP) and Donor DNA:
-
sgRNA Design and Synthesis: Design a 20-nucleotide single guide RNA (sgRNA) targeting the gene of interest using a suitable online tool. Synthesize the sgRNA in vitro using a commercially available kit.
-
Donor DNA Construction: Amplify 5' and 3' homology arms (each ~500-1000 bp) flanking the target gene from P. chrysogenum genomic DNA. Clone these arms on either side of a selection marker (e.g., hygromycin resistance cassette) in a suitable vector.
-
RNP Assembly: Mix purified Cas9 nuclease with the synthesized sgRNA at a molar ratio of 1:1 and incubate at room temperature for 15 minutes to allow for RNP complex formation.
b. Protoplast Preparation and Transformation:
-
Grow P. chrysogenum in a suitable liquid medium to the mid-log phase.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
-
Resuspend the mycelia in a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer and incubate with gentle shaking until a sufficient number of protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.
-
Wash the protoplasts with the osmotic stabilizer and then with electroporation buffer (e.g., 1 M sorbitol).
-
Resuspend the protoplasts in electroporation buffer to a final concentration of 10^8 protoplasts/mL.
-
Mix 100 µL of the protoplast suspension with the pre-assembled RNP complex and the donor DNA.
-
Transfer the mixture to a pre-chilled electroporation cuvette (2 mm gap) and apply a single electrical pulse.[14]
-
Immediately after the pulse, add 1 mL of regeneration medium (e.g., potato dextrose broth with 1 M sucrose) and incubate for several hours to allow for cell wall regeneration.
-
Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic.
c. Verification of Transformants:
-
Isolate genomic DNA from putative transformants.
-
Perform PCR using primers flanking the target gene and internal to the selection marker to confirm the correct integration of the donor DNA and deletion of the target gene.
RNA Extraction and RT-qPCR Analysis
This protocol is based on established methods for RNA extraction from filamentous fungi.[15][16]
-
Mycelia Harvesting and Grinding: Grow the fungal strains in liquid culture to the desired time point. Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen. Grind the frozen mycelia to a fine powder using a mortar and pestle.
-
RNA Extraction: Use a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios). Assess the integrity of the RNA by agarose gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the this compound biosynthetic genes and a reference gene (e.g., actin or beta-tubulin) for normalization. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
HPLC Analysis of this compound Production
This protocol provides a general framework for the quantification of this compound from fungal culture filtrates.[17]
-
Sample Preparation: Grow P. chrysogenum in a suitable production medium. At various time points, collect the culture broth and separate the mycelia by filtration. Filter the supernatant through a 0.22 µm filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 268 nm.[18]
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Compare the peak area of this compound in the culture samples to the standard curve to determine its concentration.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol outlines the key steps for performing ChIP-qPCR to investigate the in vivo binding of transcription factors to the promoter regions of the this compound biosynthetic genes.[19]
-
Cross-linking: Treat fungal mycelia with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with proteinase K to digest the proteins. Purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of the this compound genes. Use a non-specific antibody (e.g., IgG) as a negative control and a region of the genome not expected to be bound by the transcription factor as a background control. Analyze the data as the percentage of input.
Conclusion
The regulation of the this compound biosynthetic gene cluster in Penicillium chrysogenum is a paradigm of how global regulatory networks can be harnessed to control the production of specific secondary metabolites. The intricate interplay between the Velvet complex, the global regulator LaeA, and epigenetic modifiers like HdaA provides multiple points of control that can be targeted for strain improvement and the production of novel bioactive compounds. The detailed protocols and visual aids provided in this guide are intended to empower researchers to further unravel the complexities of this fascinating regulatory system and to apply this knowledge in the fields of drug discovery and industrial biotechnology.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Two Components of a velvet-Like Complex Control Hyphal Morphogenesis, Conidiophore Development, and Penicillin Biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Members of the Penicillium chrysogenum velvet complex play functionally opposing roles in the regulation of penicillin biosynthesis and conidiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. Deletion of the Histone Deacetylase HdaA in Endophytic Fungus Penicillium chrysogenum Fes1701 Induces the Complex Response of Multiple Bioactive Secondary Metabolite Production and Relevant Gene Cluster Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deletion of the Histone Deacetylase HdaA in Endophytic Fungus Penicillium chrysogenum Fes1701 Induces the Complex Response of Multiple Bioactive Secondary Metabolite Production and Relevant Gene Cluster Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.rug.nl [pure.rug.nl]
- 13. CRISPR/Cas9 Based Genome Editing of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for genetic transformation of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genome-Wide Chromatin Immunoprecipitation Sequencing Analysis of the Penicillium chrysogenum Velvet Protein PcVelA Identifies Methyltransferase PcLlmA as a Novel Downstream Regulator of Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
Chrysin's Cytotoxic Effects on Human Cancer Cell Lines: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "chrysogine" yielded limited information regarding its toxicity to human cancer cell lines. The available literature primarily focuses on its biosynthesis by Penicillium chrysogenum[1][2]. Conversely, a substantial body of research exists on the anticancer properties of "chrysin," a naturally occurring flavonoid. This guide will proceed under the assumption that chrysin was the intended subject of inquiry and will detail its cytotoxic effects on human cancer cell lines.
Chrysin (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its potential as a cancer chemopreventive and therapeutic agent.[3][4] Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in a wide range of human cancer cell lines.[5][6][7] This technical guide provides a comprehensive overview of the cytotoxic effects of chrysin, detailing its impact on various cancer cell lines, the experimental protocols used to assess its activity, and the underlying molecular signaling pathways.
Data Presentation: Quantitative Analysis of Chrysin's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[8] The following tables summarize the IC50 values of chrysin in various human cancer cell lines as reported in the literature. These values demonstrate a dose- and time-dependent inhibitory effect of chrysin on cell viability.[9]
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Prostate Cancer | PC-3 | 24.5 µM | 48 hours | [9] |
| Prostate Cancer | PC-3 | 8.5 µM | 72 hours | [9] |
| Lung Cancer | A549 | 20 µM | Not Specified | [4] |
| Malignant Glioma | U87-MG | ~100 µM | Not Specified | [5] |
| Esophageal Squamous Carcinoma | KYSE-510 | 63 µM | Not Specified | [5] |
| Hepatocellular Carcinoma | HepG2 | Concentration-dependent suppression | Not Specified | [10] |
| Hepatocellular Carcinoma | QGY7701 | Concentration-dependent suppression | Not Specified | [10] |
| Colon Adenocarcinoma | Caco-2 | 102 µg/mL (for an extract of P. chrysogenum var. c) | 72 hours | [11] |
Note: The study on Caco-2 cells used an ethyl acetate extract of Penicillium chrysogenum var. chrysogenum, and not pure chrysin.[11] IC50 values can vary based on the specific experimental conditions, including the assay used and the cell culture conditions.[12]
Experimental Protocols: Methodologies for Assessing Cytotoxicity
The following are detailed methodologies for key experiments cited in the literature on chrysin's cytotoxicity.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of chrysin. A control group is treated with the vehicle (e.g., DMSO) at the same concentration as the highest chrysin concentration.
-
Incubation: The cells are incubated with chrysin for different time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the control cells. The IC50 value is determined by plotting cell viability against the log of chrysin concentration and fitting the data to a dose-response curve.[8]
2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with chrysin at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with chrysin and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the determination of the percentage of cells in each phase of the cell cycle.
4. Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspases, p53, cyclins).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin, GAPDH).
Visualization of Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with chrysin's cytotoxic effects.
Figure 1: A typical experimental workflow for assessing the cytotoxicity of chrysin.
Figure 2: The intrinsic pathway of apoptosis induced by chrysin in cancer cells.
Figure 3: Signaling pathway of chrysin-induced G1 phase cell cycle arrest.
Mechanisms of Action: Signaling Pathways in Detail
Chrysin exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[3]
1. Induction of Apoptosis
Chrysin primarily induces apoptosis through the intrinsic or mitochondrial pathway.[7]
-
Regulation of Bcl-2 Family Proteins: Chrysin upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.[13][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7]
-
Activation of Caspases: The released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[13][15] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[13]
-
Role of p53: In some cancer cell lines, chrysin has been shown to increase the expression of the tumor suppressor protein p53.[10][13] p53 can transcriptionally activate the Bax gene, further promoting the mitochondrial apoptotic pathway.[13]
-
Involvement of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in chrysin-induced apoptosis.[14] For instance, chrysin can activate the p38 MAPK pathway, which has been linked to the induction of apoptosis in certain cellular contexts.[5]
2. Cell Cycle Arrest
Chrysin can halt the progression of the cell cycle, most notably at the G1/S or G2/M transition, preventing cancer cells from dividing.[5][16]
-
G1 Phase Arrest: Chrysin has been shown to induce G1 phase cell cycle arrest in glioma cells.[16] This is achieved by increasing the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1).[16] The induction of p21 is mediated, at least in part, by the activation of the p38 MAPK pathway.[16] p21 then inhibits the activity of CDK2 and CDK4, leading to decreased phosphorylation of the retinoblastoma (Rb) protein.[16] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.[17]
-
G2/M Arrest: In esophageal squamous carcinoma cells, chrysin has been observed to cause G2/M cell cycle arrest.[5]
Conclusion
Chrysin demonstrates significant cytotoxic effects against a variety of human cancer cell lines. Its ability to induce apoptosis through the mitochondrial pathway and to arrest the cell cycle at critical checkpoints highlights its potential as a valuable compound in cancer therapy. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for further research into the therapeutic applications of chrysin. Future studies, including in vivo investigations, are warranted to fully elucidate its efficacy and safety as a potential anticancer agent.[7][9]
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic effects of chrysin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Chrysin induces G1 phase cell cycle arrest in C6 glioma cells through inducing p21Waf1/Cip1 expression: involvement of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice [mdpi.com]
The Antimicrobial Potential of Chrysogine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial activities of chrysogine and its derivatives, compounds of interest in the search for novel anti-infective agents. While this compound itself, a yellow pigment produced by the fungus Penicillium chrysogenum, has not demonstrated antimicrobial properties, a variety of its synthetic and naturally occurring derivatives have shown promising activity against a range of microbial pathogens.[1] This document collates quantitative antimicrobial data, details common experimental protocols for activity assessment, and visualizes key experimental and biosynthetic pathways to facilitate further research and development in this area.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various this compound derivatives has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the reported MIC values against a panel of bacteria and fungi, offering a comparative look at their spectrum and potency.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Target Organism | MIC | Reference |
| Chrysogeside B Analogues (5, 6) | Enterobacter aerogenes | < 5 µM | [2] |
| Chrysogeside B Analogues (5, 6) | Escherichia coli | < 5 µM | [2] |
| Secalonic Acid F | MRSA Staphylococcus aureus INA 00985 | 2 µg/mL | [3] |
| Secalonic Acid F | Pectobacterium carotovorum VKM-B1247 | 4 µg/mL | [3] |
| Secalonic Acid D | Gram-negative bacteria (incl. E. coli, P. aeruginosa) | 4-16 µg/mL | [3] |
| (Z)-13-docosenamide | Bacillus subtilis | ~10 µg/mL | [4] |
| (Z)-13-docosenamide | Staphylococcus aureus | ~10 µg/mL | [4] |
| (Z)-13-docosenamide | Klebsiella pneumoniae | ~10 µg/mL | [4] |
| (Z)-13-docosenamide | Escherichia coli | ~10 µg/mL | [4] |
| Oxalicine C | Ralstonia solanacearum | 8 µg/mL | [5] |
| Penicierythritol A | Ralstonia solanacearum | 4 µg/mL | [5] |
| 15-deoxy-15-amino-citreohybridonol (6) | Gram-positive bacteria | 0.31–0.62 µM | [6][7] |
| 15-deoxy-15-amino-citreohybridonol (6) | Gram-negative bacteria | 0.15–1.25 µM | [6][7] |
| Chrysogenotoxin (7) | Gram-negative bacteria | 0.07–0.31 µM | [6][7] |
| Haenamindole (4) | Streptococcus pneumoniae | 0.31 µM | [6][7] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Target Organism | MIC | Reference |
| Secalonic Acid F | Aspergillus niger ATCC 16404 | 4 µg/mL | [3] |
| Secalonic Acid F | Aspergillus fumigatus VKM F-37 | 16 µg/mL | [3] |
| Secalonic Acids D & F | Candida albicans ATCC 14053 | Not specified, but active | [3] |
| Secalonic Acids D & F | Fusarium solani VKPM F 890 | Not specified, but active | [3] |
| (Z)-13-docosenamide | Penicillium aurantiogriseum | ~20 µg/mL | [4] |
| (Z)-13-docosenamide | Aspergillus fumigatus | ~20 µg/mL | [4] |
| Penicierythritol A | Alternaria alternata | 8 µg/mL | [5][8] |
Experimental Protocols
The evaluation of antimicrobial activity for this compound derivatives predominantly relies on standardized in vitro susceptibility testing methods. The following protocols are fundamental to determining the MIC values presented above.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Reagents and Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Standard bacterial or fungal strains from a recognized culture collection (e.g., ATCC).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, amphotericin B for fungi).
-
Negative control (broth and solvent only).
-
-
Inoculum Preparation:
-
Bacterial or fungal cultures are grown overnight on agar plates.
-
Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The suspension is further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
A two-fold serial dilution of the test compounds is prepared directly in the 96-well plates.
-
The standardized inoculum is added to each well containing the test compound dilutions.
-
Plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Disk Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
-
Preparation of Materials:
-
Test compounds.
-
Sterile paper disks.
-
Standardized microbial inoculum (as prepared for broth microdilution).
-
Agar plates with a suitable medium (e.g., Mueller-Hinton Agar).
-
-
Assay Procedure:
-
A sterile cotton swab is dipped into the standardized inoculum suspension and used to evenly streak the entire surface of the agar plate.
-
Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Plates are incubated under appropriate conditions.
-
-
Data Interpretation:
-
The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
-
Visualized Pathways and Workflows
General Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the typical workflow from compound isolation to the determination of antimicrobial activity.
Proposed Mechanism of Action: NDM-1 Inhibition
Molecular docking studies have suggested a potential mechanism of action for some this compound derivatives, such as chrysogenotoxin, involving the inhibition of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers broad-spectrum resistance to β-lactam antibiotics in bacteria.[7][9]
Biosynthetic Pathway of this compound
While this compound itself is not antimicrobial, understanding its biosynthesis provides a foundation for the chemoenzymatic synthesis of novel derivatives. The pathway is initiated by a nonribosomal peptide synthetase (NRPS) and involves a series of enzymatic modifications.[10][11]
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chrysogeside B from Halotolerant Fungus Penicillium and Its Antimicrobial Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Bio-guided discovery of antibacterial metabolites from Penicillium chrysogenum . | Read by QxMD [read.qxmd.com]
- 7. Bio-guided discovery of antibacterial metabolites from Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bio-guided discovery of antibacterial metabolites from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Liquid chromatography-mass spectrometry (LC-MS) analysis of chrysogine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of chrysogine using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below are intended for researchers in natural product chemistry, fungal metabolomics, and drug discovery.
Introduction
This compound (IUPAC name: 2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-one) is a yellow pigment produced by several filamentous fungi, most notably Penicillium chrysogenum.[1][2][3] As a secondary metabolite, its production and biological activities are of significant interest in various fields, including biotechnology and pharmacology. Accurate and robust analytical methods are crucial for its detection, quantification, and further investigation. LC-MS offers the high sensitivity and selectivity required for analyzing this compound in complex biological matrices.
Molecular Information:
Experimental Protocols
Sample Preparation from Penicillium chrysogenum Culture
This protocol is adapted from established methods for the extraction of secondary metabolites from fungal cultures.[1]
Materials:
-
Penicillium chrysogenum culture broth
-
Centrifuge
-
0.2 µm Polytetrafluoroethylene (PTFE) syringe filters
-
High-performance liquid chromatography (HPLC) grade methanol
-
Microcentrifuge tubes
Procedure:
-
Collect the culture broth from the Penicillium chrysogenum fermentation.
-
Transfer the broth to centrifuge tubes and centrifuge for 10 minutes to pellet the mycelium.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into a clean collection vial.
-
For intracellular analysis, the mycelial pellet can be washed, homogenized, and extracted separately with a suitable organic solvent like methanol or ethyl acetate.
-
The filtered supernatant can be directly injected for LC-MS analysis or diluted with an appropriate solvent (e.g., methanol or water) if high concentrations of this compound are expected.
-
Store the prepared samples at -80°C until analysis to prevent degradation.[1]
Liquid Chromatography (LC) Method
The following parameters provide a starting point for the chromatographic separation of this compound. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Conditions |
| LC System | Accella 1250 HPLC system or equivalent[1] |
| Column | Kinetex 2.6 µm C18, 100 x 2.1 mm or similar reversed-phase column[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over several minutes to elute this compound and other metabolites, hold for a few minutes, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 10% B, 1-10 min 10-95% B, 10-13 min 95% B, 13.1-15 min 10% B. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Method
The following parameters are for a high-resolution mass spectrometer, such as an Orbitrap Exactive or a Q-TOF, operated in positive electrospray ionization (ESI) mode.
| Parameter | Recommended Conditions |
| Mass Spectrometer | Orbitrap Exactive, Q-Exactive, or Q-TOF MS system[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Full Scan m/z Range | 100 - 1000 |
| Capillary Voltage | 3.5 - 4.5 kV |
| Sheath Gas Flow Rate | 30 - 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 5 - 15 (arbitrary units) |
| Capillary Temperature | 275 - 325°C |
| S-Lens RF Level | 50 - 60 |
Tandem Mass Spectrometry (MS/MS) for Confirmation and Quantification
For targeted analysis and confirmation of this compound, a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) can be used. A Multiple Reaction Monitoring (MRM) method can be developed for enhanced selectivity and sensitivity.
-
Precursor Ion ([M+H]⁺): m/z 191.0814[4]
-
Product Ions for MRM:
-
Collision Energy: Optimization is required, but a starting point of 10-20 eV can be used.[4]
Data Presentation
The following table summarizes the relative abundance of this compound and related metabolites observed in a study of P. chrysogenum. The data is presented as peak areas corrected for an internal standard.
| Compound No. | Compound Name | Relative Peak Area (48h) | Relative Peak Area (96h) |
| 1 | This compound | 1.20E+08 | 1.50E+08 |
| 2 | N-acetylalanylanthranilamide | 2.50E+07 | 3.00E+07 |
| 3 | N-pyruvoylanthranilamide | 5.00E+06 | 8.00E+06 |
| 4 | (unknown) | 1.00E+07 | 1.20E+07 |
| 8 | (unknown) | 8.00E+07 | 9.00E+07 |
| 13 | (unknown) | 4.00E+07 | 5.00E+07 |
Data adapted from Viggiano et al., Applied and Environmental Microbiology, 2018.
Visualizations
Experimental Workflow
This compound Biosynthetic Pathway
Proposed Fragmentation of this compound
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillium chrysogenum | Description, Habitat, & Penicillin | Britannica [britannica.com]
- 4. This compound | C10H10N2O2 | CID 135542475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative PCR (qPCR) for Chrysogine Gene Expression Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysogine is a yellow pigment produced by the filamentous fungus Penicillium chrysogenum and other related species.[1][2] The biosynthesis of this compound is orchestrated by a cluster of genes, with the non-ribosomal peptide synthetase (NRPS) gene, chyA, playing a central role.[1][3] Understanding the regulation of these genes is crucial for optimizing this compound production and for exploring its potential applications. This compound and other metabolites from P. chrysogenum have demonstrated a range of biological activities, including antifungal properties, making them of interest to the drug development industry.[4][5][6][7]
Quantitative PCR (qPCR) is a powerful and sensitive technique for quantifying gene expression levels. This document provides detailed application notes and protocols for the analysis of this compound gene expression in P. chrysogenum using SYBR Green-based qPCR.
This compound Biosynthesis Pathway
The biosynthesis of this compound in P. chrysogenum involves a series of enzymatic reactions encoded by the this compound gene cluster. The pathway is initiated by the condensation of anthranilic acid and alanine, a reaction catalyzed by the non-ribosomal peptide synthetase ChyA.[2][3] Subsequent steps, including modifications and cyclizations, are carried out by other enzymes within the cluster, such as ChyC, ChyD, and ChyE, leading to the production of this compound and related compounds.[1][3][8]
Caption: Simplified overview of the this compound biosynthesis pathway.
Experimental Workflow for qPCR Analysis
The workflow for analyzing this compound gene expression involves several key stages, from fungal culture to data analysis. A typical workflow is outlined below.
Caption: Experimental workflow for this compound gene expression analysis.
Experimental Protocols
Fungal Culture and RNA Extraction
Materials:
-
Penicillium chrysogenum strain
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
-
Liquid nitrogen
-
Mortar and pestle
-
RNA extraction kit suitable for fungi (e.g., TRIzol™ Reagent or a column-based kit)
-
DNase I, RNase-free
-
Nuclease-free water
Protocol:
-
Inoculate P. chrysogenum spores or mycelia into the liquid culture medium.
-
Incubate the culture under appropriate conditions (e.g., 25-28°C with shaking) for the desired time period to induce this compound production.
-
Harvest the mycelia by filtration.
-
Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.
-
Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.
-
Extract total RNA from the powdered mycelia using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
RNA Quality and Quantity Assessment
Materials:
-
Spectrophotometer (e.g., NanoDrop™)
-
Agarose gel electrophoresis system
-
Denaturing loading buffer
Protocol:
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot of the RNA sample on a denaturing agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible with minimal smearing.
cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA sample
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)
-
Nuclease-free water
Protocol:
-
Prepare the reverse transcription reaction mix according to the manufacturer's protocol. A typical reaction setup is provided in the table below.
-
Incubate the reaction at the recommended temperature and for the specified duration (e.g., 25°C for 10 min, 55°C for 30-60 min, followed by enzyme inactivation at 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C until use.
| Component | Volume (µL) for a 20 µL reaction | Final Concentration |
| Total RNA | 1-5 µL (up to 1 µg) | Variable |
| Reverse Transcriptase Mix | 4 µL | 1X |
| Nuclease-free water | Up to 20 µL | - |
qPCR Primer Design and Validation
Primer Design Guidelines:
-
Target Genes: Key genes in the this compound biosynthesis cluster (chyA, chyB, chyC, chyD, chyE) and a validated reference gene (e.g., γ-actin for P. chrysogenum).
-
Amplicon Length: 80-200 base pairs.
-
Primer Length: 18-24 nucleotides.
-
GC Content: 40-60%.
-
Melting Temperature (Tm): 58-62°C, with the forward and reverse primers having a Tm within 2°C of each other.
-
Specificity: Primers should be specific to the target gene, which can be checked using tools like NCBI Primer-BLAST.
Validated and Suggested Primer Sequences:
| Gene Target | Primer Sequence (5' - 3') | Reference |
| chyA (Forward) | GGGGACAACTTTGTATAGAAAAGTTGGGTACCGTTCGTACACACCATTCCGGCTG | [8] |
| chyA (Reverse) | GGGGACTGCTTTTTTGTACAAACTTGCATCGATCCTTGATGCCTACAGC | [8] |
| γ-actin (Forward) | (To be designed based on P. chrysogenum sequence) | - |
| γ-actin (Reverse) | (To be designed based on P. chrysogenum sequence) | - |
| chyB (Forward) | (To be designed) | - |
| chyB (Reverse) | (To be designed) | - |
| chyC (Forward) | (To be designed) | - |
| chyC (Reverse) | (To be designed) | - |
| chyD (Forward) | (To be designed) | - |
| chyD (Reverse) | (To be designed) | - |
| chyE (Forward) | (To be designed) | - |
| chyE (Reverse) | (To be designed) | - |
Primer Validation:
-
Standard PCR and Gel Electrophoresis: Verify that each primer pair amplifies a single product of the expected size.
-
Melt Curve Analysis: A single, sharp peak in the melt curve analysis after a qPCR run indicates the amplification of a specific product.[9][10]
-
Standard Curve: Determine the amplification efficiency of each primer pair using a serial dilution of cDNA. The efficiency should be between 90-110%.
qPCR Reaction Setup
Materials:
-
cDNA template
-
Forward and reverse primers (10 µM stock)
-
2x SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR plate and optical seals
Protocol:
-
Thaw all reagents on ice.
-
Prepare a master mix for each primer set to ensure consistency across reactions. Calculate the required volumes for all samples, including no-template controls (NTCs), and add a 10% overage to account for pipetting errors.[9]
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the cDNA template or nuclease-free water (for NTCs) to the respective wells.
-
Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place it in the qPCR instrument.
qPCR Master Mix Components (per reaction):
| Component | Volume for 10 µL reaction (µL) | Volume for 20 µL reaction (µL) | Volume for 50 µL reaction (µL) | Final Concentration |
| 2x SYBR Green Master Mix | 5 | 10 | 25 | 1x |
| Forward Primer (10 µM) | 0.4 | 0.8 | 2.0 | 400 nM |
| Reverse Primer (10 µM) | 0.4 | 0.8 | 2.0 | 400 nM |
| cDNA Template | 1 | 2 | 5 | Variable |
| Nuclease-free Water | 3.2 | 6.4 | 16 | - |
| Total Volume | 10 | 20 | 50 | - |
Note: The optimal primer concentration may need to be determined empirically and can range from 100 nM to 500 nM.
qPCR Cycling Conditions
A typical three-step cycling protocol is as follows:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing | 60 | 30 sec | |
| Extension | 72 | 30 sec | |
| Melt Curve Analysis | 65-95 | Gradual increase | 1 |
Note: The annealing temperature may need to be optimized for each primer pair.
Data Analysis
The relative expression of the target genes can be calculated using the ΔΔCt (delta-delta Ct) method . This method normalizes the expression of the gene of interest to a reference gene and compares the expression in a test sample to a control sample.
Steps for ΔΔCt Calculation:
-
Calculate the average Ct value for each sample and target/reference gene from technical replicates.
-
Calculate the ΔCt for each sample: ΔCt = Ct (target gene) - Ct (reference gene)
-
Calculate the ΔΔCt : ΔΔCt = ΔCt (test sample) - ΔCt (control sample)
-
Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt
Troubleshooting Common qPCR Issues in Fungal Gene Expression Analysis
| Issue | Possible Cause | Suggested Solution |
| No or low amplification | Poor RNA quality or degradation | Handle samples quickly and keep them on ice. Use an RNase inhibitor. Assess RNA integrity on a gel. |
| PCR inhibitors in the RNA sample (e.g., polysaccharides) | Use a column-based RNA purification kit with a wash step to remove inhibitors. Dilute the cDNA template. | |
| Inefficient reverse transcription | Use a high-quality reverse transcription kit. Optimize the amount of input RNA. | |
| Poor primer design | Re-design primers following the guidelines. Validate primer specificity and efficiency. | |
| Multiple peaks in melt curve | Primer-dimer formation | Optimize primer concentration and annealing temperature. Re-design primers. |
| Non-specific amplification | Increase the annealing temperature. Check primer specificity using BLAST. | |
| Genomic DNA contamination | Perform a thorough DNase I treatment of the RNA sample. Design primers that span an intron-exon junction. | |
| High Ct values | Low target gene expression | Increase the amount of input RNA for cDNA synthesis. Use a pre-amplification step if necessary. |
| Inefficient qPCR reaction | Optimize the qPCR protocol (annealing temperature, primer concentration). | |
| Poor reproducibility | Pipetting errors | Use a master mix for reaction setup. Calibrate pipettes regularly. |
| Inconsistent sample quality | Ensure consistent RNA extraction and cDNA synthesis across all samples. |
Application in Drug Development
The analysis of this compound gene expression is relevant to drug development for several reasons:
-
Understanding Biosynthesis for Novel Compound Discovery: By studying the expression of the this compound gene cluster, researchers can gain insights into the biosynthesis of this and related compounds. This knowledge can be leveraged to discover novel derivatives with potentially enhanced pharmacological properties.
-
Antifungal Drug Development: this compound and other metabolites from P. chrysogenum have shown antifungal activity.[4][5] Understanding the regulation of the this compound biosynthesis pathway can aid in the development of strategies to increase the yield of these compounds for further investigation as potential antifungal agents. The development of new antifungal drugs is crucial due to the rise of drug-resistant fungal pathogens.[5][6][7][11]
-
High-Throughput Screening: qPCR-based gene expression analysis can be used as a high-throughput screening tool to identify compounds or culture conditions that upregulate or downregulate the this compound biosynthesis pathway. This can accelerate the discovery of new bioactive molecules.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Real-Time PCR Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing [mdpi.com]
- 5. Recent drug development and treatments for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Antifungal Drug Development: An Up-To-Date Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs in Clinical Development for Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Screening for Novel Biological Activities of Chrysogine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysogine is a yellow pigment produced by the filamentous fungus Penicillium chrysogenum. While historically investigated in the context of penicillin production, the broader biological activity profile of purified this compound remains largely unexplored. Some studies suggest that unlike many other fungal pigments, this compound may lack significant antimicrobial or anticancer properties.[1] However, the vast chemical space of natural products often holds uncharacterised potential. These application notes provide a framework and detailed protocols for the systematic screening of this compound for novel biological activities, including antimicrobial, antioxidant, anticancer, and enzyme-inhibitory effects. The following protocols are foundational assays for the initial assessment of a compound's bioactivity profile.
Antimicrobial Activity Screening
Application Note
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of clinically relevant bacteria and fungi. This assay provides quantitative data on the lowest concentration of this compound that inhibits the visible growth of a microorganism. A broad screening panel should include Gram-positive bacteria, Gram-negative bacteria, and yeast to identify the spectrum of any potential antimicrobial activity.
Data Presentation: Antimicrobial Activity of this compound (Hypothetical Data)
| Microorganism | Strain | Class | MIC (µg/mL) | Positive Control (Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | >128 | 0.5 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | >128 | 1 |
| Escherichia coli | ATCC 25922 | Gram-negative | >128 | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 | 4 |
| Candida albicans | ATCC 90028 | Yeast | >128 | 1 |
Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Bacterial and fungal strains
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1280 µg/mL in DMSO).
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well containing the this compound dilutions.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
-
Experimental Workflow: Antimicrobial Screening
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity Screening
Application Note
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Since the reduction of MTT to formazan is carried out by mitochondrial dehydrogenases of viable cells, this assay is widely used to measure cytotoxicity of potential medicinal agents on a panel of cancer cell lines. A preliminary screen should include cell lines from different cancer types (e.g., breast, lung, colon) to identify any selective cytotoxicity.
Data Presentation: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Positive Control (Doxorubicin) IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | >100 | 0.8 |
| A549 | Lung Carcinoma | >100 | 1.2 |
| HCT-116 | Colon Carcinoma | >100 | 0.5 |
| HepG2 | Hepatocellular Carcinoma | >100 | 0.9 |
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) from a dose-response curve.
-
Signaling Pathways in Cancer
Should this compound exhibit cytotoxic activity, further studies could investigate its mechanism of action by examining its effects on key signaling pathways involved in cancer cell proliferation and survival.
Simplified PI3K/Akt/mTOR signaling pathway.
Overview of the intrinsic and extrinsic apoptosis pathways.
Antioxidant Activity Screening
Application Note
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid and simple method for evaluating the antioxidant potential of a compound. DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Data Presentation: Antioxidant Activity of this compound (Hypothetical Data)
| Compound | IC₅₀ (µg/mL) |
| This compound | 85.2 |
| Ascorbic Acid (Positive Control) | 5.6 |
| Trolox (Positive Control) | 8.1 |
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound (dissolved in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and positive controls in methanol.
-
Prepare serial dilutions of the test compounds in methanol in a 96-well plate.
-
-
Assay:
-
Add a fixed volume of the DPPH solution to each well containing the compound dilutions.
-
Include a control well with methanol and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals) from a dose-response curve.
-
Enzyme Inhibition Screening
Application Note
Enzyme inhibition assays are crucial for identifying compounds that can modulate the activity of specific enzymes, which can be therapeutic targets for various diseases. As a starting point for screening, α-glucosidase (a target for type 2 diabetes) and tyrosinase (a target for hyperpigmentation) are common choices.
Data Presentation: Enzyme Inhibition by this compound (Hypothetical Data)
| Enzyme | Substrate | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| α-Glucosidase | p-NPG | >200 | Acarbose | 45.3 |
| Tyrosinase | L-DOPA | 150.7 | Kojic Acid | 18.2 |
Experimental Protocol: α-Glucosidase Inhibition Assay
Materials:
-
This compound (dissolved in buffer or DMSO)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (p-NPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Acarbose (positive control)
-
96-well plate and microplate reader
Procedure:
-
Add 50 µL of phosphate buffer, 10 µL of this compound solution (at various concentrations), and 20 µL of α-glucosidase solution to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of p-NPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Experimental Protocol: Tyrosinase Inhibition Assay
Materials:
-
This compound (dissolved in buffer or DMSO)
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
Kojic acid (positive control)
-
96-well plate and microplate reader
Procedure:
-
Add 40 µL of this compound solution (at various concentrations), 80 µL of phosphate buffer, and 40 µL of tyrosinase solution to the wells.
-
Pre-incubate at 25°C for 10 minutes.
-
Add 40 µL of L-DOPA solution to start the reaction.
-
Incubate at 25°C for 20 minutes.
-
Measure the absorbance of the formed dopachrome at 475 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
These protocols provide a comprehensive starting point for the systematic screening of this compound for novel biological activities. While initial reports on its bioactivity have been limited, a thorough and systematic investigation using standardized assays is warranted to fully characterize its pharmacological potential. Any positive "hits" from these primary screens should be followed up with more detailed secondary assays to confirm the activity and elucidate the mechanism of action.
References
Unlocking Enhanced Chrysogine Production: A Deep Dive into Optimized Fermentation Conditions
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals seeking to maximize the yield of the yellow pigment chrysogine from the filamentous fungus Penicillium chrysogenum, a comprehensive understanding and application of optimized fermentation conditions are paramount. This document provides detailed application notes and protocols derived from scientific literature to guide the enhancement of this compound production, a compound of growing interest for its potential biological activities.
This compound, a secondary metabolite, is biosynthesized through a complex pathway involving a nonribosomal peptide synthetase (NRPS) and a dedicated gene cluster (chy). The production of this pigment is intricately linked to the precise control of various physical and chemical parameters during fermentation. This guide consolidates key findings on media composition, precursor feeding, and environmental conditions to provide a robust framework for optimizing this compound yields.
I. Core Principles of this compound Fermentation
The biosynthesis of this compound in Penicillium chrysogenum is initiated by the condensation of two primary precursors: anthranilic acid and alanine.[1][2] Pyruvic acid can also serve as a precursor, as it is readily converted to alanine within the cell.[1][2] Understanding this biosynthetic origin is fundamental to developing effective fermentation strategies, particularly with respect to precursor feeding.
II. Recommended Media Composition
A specialized Secondary Metabolite Production (SMP) Medium has been successfully utilized for this compound production studies. The composition of this medium is critical for providing the necessary nutrients to support fungal growth and secondary metabolism.
Table 1: Composition of Secondary Metabolite Production (SMP) Medium
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Lactose | 10.0 |
| Urea | 2.5 |
| Ammonium Acetate | 2.0 |
| Corn Steep Liquor | 5.0 |
| Peptone | 5.0 |
| Sodium Sulfate | 4.0 |
| Potassium Dihydrogen Phosphate | 0.5 |
| Dipotassium Hydrogen Phosphate | 1.0 |
| Trace Element Solution | 1 mL/L |
Note: The exact composition of the trace element solution can vary, but typically includes salts of iron, zinc, manganese, and copper.
III. Optimized Fermentation Parameters
While specific data for this compound optimization is still an emerging field of study, extensive research on secondary metabolite production in P. chrysogenum, primarily for penicillin, provides a strong foundation for establishing optimal conditions.
Table 2: Recommended Fermentation Parameters for Enhanced this compound Production
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| pH | 6.0 - 7.0 | The pH of the culture medium significantly influences enzyme activity and nutrient uptake. Maintaining a pH in the neutral to slightly acidic range is generally favorable for secondary metabolite production in P. chrysogenum. |
| Temperature | 25 - 28 °C | This temperature range supports robust mycelial growth and the enzymatic activity of the this compound biosynthetic pathway. Temperatures above 30°C may negatively impact production. |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | Adequate oxygen supply is crucial for aerobic respiration and the energy-intensive processes of secondary metabolism. |
| Agitation | 300 - 500 rpm (in benchtop bioreactors) | Agitation ensures homogenous distribution of nutrients and oxygen, and prevents cell clumping. However, excessive shear stress can damage mycelia and reduce productivity. |
| Inoculum Size | 1 x 10⁸ spores/mL | A standardized inoculum size is critical for reproducible fermentation outcomes. |
| Fermentation Time | 48 - 96 hours | This compound production is typically observed to be significant after 48 hours of cultivation, with yields often increasing up to 96 hours. |
IV. Precursor Feeding Strategies
A key strategy for enhancing the production of a specific secondary metabolite is to supplement the fermentation medium with its biosynthetic precursors.
Protocol for Precursor Feeding:
-
Prepare sterile stock solutions of anthranilic acid and L-alanine (or pyruvic acid). Recommended stock concentrations are 10-50 g/L.
-
After 24 hours of initial fermentation, introduce the precursor solutions to the culture.
-
A final concentration of 1-5 g/L for each precursor in the fermentation broth is a recommended starting point for optimization.
-
Monitor this compound production at regular intervals (e.g., every 24 hours) following precursor addition to determine the optimal feeding time and concentration.
V. Experimental Protocols
A. Inoculum Preparation
-
Cultivate Penicillium chrysogenum on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days until robust sporulation is observed.
-
Harvest the spores by flooding the plate with a sterile saline solution (0.9% NaCl) containing a wetting agent (e.g., 0.01% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁸ spores/mL) with sterile saline.
B. Fermentation in Shake Flasks
-
Dispense 50 mL of sterile SMP medium into 250 mL baffled Erlenmeyer flasks.
-
Inoculate the medium with the prepared spore suspension to achieve the desired final spore concentration.
-
Incubate the flasks in a rotary shaker at the optimized temperature and agitation speed.
-
Withdraw samples aseptically at predetermined time points for analysis of this compound concentration, biomass, and pH.
C. Fermentation in a Benchtop Bioreactor
-
Prepare the bioreactor with the desired volume of SMP medium and sterilize according to the manufacturer's instructions.
-
Inoculate the bioreactor with the spore suspension.
-
Maintain the setpoints for temperature, pH, aeration, and agitation as outlined in Table 2. The pH can be controlled automatically using sterile acid (e.g., 1M HCl) and base (e.g., 1M NaOH).
-
Monitor dissolved oxygen (DO) levels and adjust agitation and/or aeration rates as needed to maintain a non-limiting DO concentration (typically >20% saturation).
-
Collect samples for analysis throughout the fermentation run.
VI. Signaling Pathways and Experimental Workflow
To visualize the key processes involved in this compound production and its optimization, the following diagrams are provided.
By implementing these detailed protocols and optimizing the key fermentation parameters, researchers can significantly enhance the production of this compound, facilitating further investigation into its properties and potential applications. Continuous monitoring and systematic optimization of each parameter will be key to achieving maximal yields in any specific laboratory or industrial setting.
References
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Chrysogine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysogine is a yellow pigment and secondary metabolite produced by several filamentous fungi, most notably Penicillium chrysogenum. As a quinazolinone alkaloid, this compound and its derivatives are of interest to researchers for their potential biological activities. Efficient isolation and purification of this compound from complex fungal fermentation broths are crucial for further downstream applications, including structural elucidation, bioactivity screening, and development of analytical standards. Solid-phase extraction (SPE) offers a rapid, selective, and efficient method for the cleanup and concentration of this compound from crude extracts.
This document provides a detailed protocol for the isolation of this compound using a reversed-phase SPE method, specifically with a polymeric sorbent like Oasis HLB. This sorbent is advantageous due to its hydrophilic-lipophilic balance, which allows for the retention of a wide range of compounds, including moderately polar compounds like this compound, and its water-wettable nature that simplifies the extraction process.
Principle of the Method
Reversed-phase solid-phase extraction (RP-SPE) separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., a polymer or C18-bonded silica), while the mobile phase is polar (typically aqueous). In this protocol for this compound isolation, the crude fungal extract, after initial liquid-liquid extraction and solvent removal, is reconstituted in a polar solvent and loaded onto the conditioned and equilibrated SPE cartridge. This compound and other nonpolar to moderately polar compounds are retained on the sorbent via hydrophobic interactions. Polar impurities, such as salts and sugars, are washed away with a weak, polar solvent. Finally, this compound is eluted with a stronger, less polar organic solvent.
Data Presentation
While specific quantitative data for the SPE of this compound is not extensively published, the following table provides representative expected outcomes based on the performance of similar compounds on Oasis HLB cartridges. Actual recovery and purity will depend on the specific matrix and experimental conditions.
| Parameter | Expected Value | Notes |
| Recovery Rate | >85% | The simplified 3-step SPE protocol using Oasis HLB generally provides high analyte recoveries for a wide range of acidic, neutral, and basic analytes[1][2]. |
| Purity | >90% | Purity of the eluted fraction will be significantly higher than the crude extract. Further purification by HPLC may be necessary for obtaining analytical grade standard. |
| Reproducibility (RSD) | <10% | The water-wettable nature of the Oasis HLB sorbent contributes to low batch-to-batch variability[1]. |
Experimental Protocols
This section details the necessary materials, reagents, and the step-by-step procedure for the solid-phase extraction of this compound from a fungal culture.
Materials and Reagents
-
SPE Cartridges: Oasis HLB 3 cc, 60 mg (or similar polymeric reversed-phase cartridge)
-
Crude this compound Extract: From Penicillium chrysogenum fermentation broth (pre-processed by liquid-liquid extraction with a solvent like ethyl acetate and dried).
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), optional for pH adjustment
-
Ammonium Hydroxide (NH₄OH), optional for pH adjustment
-
SPE Vacuum Manifold
-
Collection Tubes
-
Nitrogen Evaporation System
-
Vortex Mixer
Sample Preparation
-
Fermentation and Extraction: Cultivate Penicillium chrysogenum in a suitable production medium. After the desired incubation period, separate the mycelium from the culture broth by filtration. Extract the secondary metabolites from the culture filtrate using a suitable organic solvent such as ethyl acetate.
-
Drying and Reconstitution: Evaporate the organic solvent from the crude extract under reduced pressure or a stream of nitrogen. Reconstitute the dried extract in a minimal volume of 5% methanol in water. If the extract does not fully dissolve, sonication may be applied. Centrifuge the reconstituted extract to remove any particulate matter.
Solid-Phase Extraction Protocol (5-Step Method)
This standard protocol ensures robust and reproducible results.
-
Conditioning:
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through each cartridge. This step wets the sorbent and activates the stationary phase.
-
-
Equilibration:
-
Pass 3 mL of HPLC grade water through each cartridge. This step prepares the sorbent for the aqueous sample. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the reconstituted crude extract onto the cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, controlled flow rate (approximately 1-2 drops per second) to ensure efficient binding of this compound to the stationary phase.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5-10% methanol in water. This step removes polar impurities that are not strongly retained on the sorbent.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the retained this compound from the cartridge with 2-3 mL of methanol or acetonitrile. Using a solvent with a small percentage of acid or base (e.g., 0.1% formic acid or ammonium hydroxide) can improve the recovery of certain analytes, and optimization may be required.
-
Solid-Phase Extraction Protocol (Simplified 3-Step Method)
The water-wettable nature of the Oasis HLB sorbent allows for a simplified protocol that eliminates the conditioning and equilibration steps, saving time and solvent[1][2][3].
-
Sample Loading:
-
Directly load the reconstituted crude extract onto a dry Oasis HLB cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a controlled flow rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5-10% methanol in water to remove polar interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound with 2-3 mL of methanol or acetonitrile.
-
Post-Elution Processing
-
Drying: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried, purified this compound in a suitable solvent (e.g., methanol, DMSO) for subsequent analysis by HPLC, LC-MS, or for bioassays.
Visualizations
Experimental Workflow for this compound SPE
Caption: Workflow for the solid-phase extraction of this compound.
Logical Relationship of SPE Steps
Caption: Logical flow of this compound purification by SPE.
References
Application Notes and Protocols for Monitoring Chrysogine Production Using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysogine is a yellow pigment produced by the filamentous fungus Penicillium chrysogenum and other fungi.[1] As a secondary metabolite, its production is often indicative of specific physiological states of the producing organism, and it is of interest in metabolic engineering and drug discovery programs. Thin-layer chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique well-suited for the qualitative and semi-quantitative monitoring of secondary metabolite production in fungal cultures.[2] This document provides detailed application notes and protocols for the use of TLC to monitor this compound production.
Principle of Thin-Layer Chromatography
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or solvent mixture).[2] For this compound analysis, a polar stationary phase like silica gel is typically used.[3] The mobile phase, a less polar solvent system, moves up the plate by capillary action.[2] Non-polar compounds will have a higher affinity for the mobile phase and travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds will interact more strongly with the stationary phase and have a lower Rf value.[4]
Data Presentation
Table 1: Recommended Materials and Reagents for this compound TLC
| Category | Item | Specifications |
| Stationary Phase | TLC Plates | Silica Gel 60 F254 pre-coated on aluminum or glass backing |
| Mobile Phase (Solvent System) | Chloroform | Analytical Grade |
| Methanol | Analytical Grade | |
| Sample Preparation | Ethyl Acetate | Analytical Grade |
| Anhydrous Sodium Sulfate | Analytical Grade | |
| Visualization | UV Lamp | Capable of providing short-wave (254 nm) and long-wave (365 nm) UV light |
| Reference Standard | This compound (if available) | High Purity |
Table 2: Proposed TLC System Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel 60 F254 | A versatile and commonly used polar stationary phase for the separation of fungal metabolites.[3] |
| Mobile Phase | Chloroform:Methanol (8:2, v/v) | This solvent system has been successfully used for the separation of quinazolinone alkaloids, a class of compounds structurally related to this compound.[5] The polarity can be adjusted to optimize separation. |
| Chamber Saturation | Saturated | A saturated chamber environment with solvent vapors ensures reproducible Rf values. |
| Spotting Volume | 1-5 µL | A small spot size provides better resolution.[6] |
| Development Distance | 8-10 cm | Allows for adequate separation of components. |
| Visualization | 1. Visible Light2. UV light (254 nm) | This compound is a yellow pigment and should be visible to the naked eye.[1] As a conjugated molecule, it is expected to be UV active and will appear as a dark spot on the fluorescent background of the TLC plate.[7] |
Table 3: Expected Results and Interpretation
| Observation | Interpretation |
| Yellow Spot on TLC Plate | Presence of this compound. |
| Dark Spot under UV (254 nm) | Confirmation of a UV-absorbing compound, likely this compound.[7] |
| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. A consistent Rf value under identical conditions can be used for identification. |
| Spot Intensity | The intensity of the spot can provide a semi-quantitative estimation of the this compound concentration. |
Experimental Protocols
Protocol 1: Sample Preparation from Penicillium chrysogenum Culture Broth
-
Culture Sampling: Aseptically collect 10 mL of the P. chrysogenum fermentation broth at desired time points.
-
Solvent Extraction:
-
Transfer the culture broth to a separatory funnel.
-
Add an equal volume (10 mL) of ethyl acetate.
-
Shake vigorously for 2 minutes to extract the secondary metabolites into the organic phase.
-
Allow the layers to separate. The ethyl acetate layer will be the upper phase.
-
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate layer into a clean flask.
-
Drying: Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.
-
Concentration: Evaporate the ethyl acetate under reduced pressure or a gentle stream of nitrogen to concentrate the extract.
-
Reconstitution: Re-dissolve the dried extract in a small, known volume (e.g., 200 µL) of ethyl acetate or methanol for spotting on the TLC plate.
Protocol 2: Thin-Layer Chromatography of this compound Extract
-
TLC Plate Preparation:
-
Handle the TLC plate by the edges to avoid contaminating the surface.
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.[4]
-
Mark the points for sample application on the origin line.
-
-
Spotting:
-
Using a capillary tube or micropipette, apply 1-5 µL of the concentrated extract onto the marked origin.[6]
-
Ensure the spots are small and concentrated to achieve good separation.
-
If a this compound standard is available, spot it alongside the sample extracts for comparison.
-
-
Development:
-
Prepare the mobile phase (e.g., Chloroform:Methanol, 8:2 v/v) and pour it into the developing chamber to a depth of about 0.5 cm.
-
Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
-
Completion and Drying:
-
Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Protocol 3: Visualization and Data Analysis
-
Visible Light Inspection: Observe the dried TLC plate under visible light. This compound should appear as a distinct yellow spot.
-
UV Visualization: Place the TLC plate under a UV lamp and observe it at 254 nm.[7] UV-active compounds, including this compound, will appear as dark spots against the fluorescent background. Circle the spots with a pencil.
-
Rf Value Calculation:
-
Measure the distance from the origin to the center of the this compound spot.
-
Measure the distance from the origin to the solvent front.
-
Calculate the Rf value using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Semi-Quantitative Analysis: Compare the size and intensity of the this compound spots from samples taken at different time points to monitor the relative changes in its production. For more accurate quantification, densitometry or image analysis software can be used.
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for TLC analysis of this compound.
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Bioactivity Testing of Chrysogine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the potential bioactivities of chrysogine, a yellow pigment produced by the fungus Penicillium chrysogenum. While this compound itself has not been reported to possess antimicrobial activity[1], the following assays are standard methods to screen for anticancer, antimicrobial, and anti-inflammatory properties of natural products and their derivatives.
Anticancer Activity: Cell Viability and Cytotoxicity Assays
A primary method to assess the anticancer potential of a compound is to measure its effect on the viability and proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of viable cells.[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity [2][4][5]
Materials:
-
This compound (or test compound)
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation:
| Concentration (µg/mL) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 10 | 1.10 | 88 |
| 25 | 0.85 | 68 |
| 50 | 0.60 | 48 |
| 100 | 0.30 | 24 |
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Antimicrobial Activity: Agar Diffusion Test
The agar diffusion test is a qualitative method used to determine the antimicrobial activity of a substance. The Kirby-Bauer disk diffusion method is a standardized protocol for this purpose.[6][7]
Kirby-Bauer Disk Diffusion Method
This method involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a microorganism.[6][7][8] If the compound has antimicrobial activity, a clear zone of growth inhibition will appear around the disk.[6]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test [6][8][9]
Materials:
-
This compound (or test compound)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension.[6] Remove excess fluid by pressing the swab against the inside of the tube.[6][9] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[6][9]
-
Disk Preparation and Placement: Aseptically impregnate sterile paper disks with a known concentration of this compound. Allow the solvent to evaporate completely. Place the impregnated disks onto the surface of the inoculated agar plate.[6] Ensure firm contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[6]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using calipers or a ruler.[6]
-
Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. The results can be compared to standard antibiotics as positive controls.
Data Presentation:
| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| S. aureus | 50 | 12 |
| 100 | 18 | |
| E. coli | 50 | 0 |
| 100 | 0 |
Experimental Workflow for Agar Diffusion Test
Caption: Workflow for assessing the antimicrobial activity of this compound using the agar diffusion test.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
A key indicator of inflammation is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS).[10][11] The Griess assay is a common method to measure nitrite, a stable product of NO, in cell culture supernatants.[10][12]
Griess Assay for Nitric Oxide Production
This assay quantifies nitrite levels as a measure of NO production by LPS-stimulated macrophages. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Macrophages [10][12][13]
Materials:
-
This compound (or test compound)
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^6 cells/well.[11] Incubate for 2 hours to allow for adherence.[11]
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production.[11] Include a negative control (cells only) and a positive control (cells + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C.[11]
-
Sample Collection: Collect the cell culture supernatants from each well.
-
Griess Assay:
-
In a 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.[13]
-
Incubate at room temperature for 10-15 minutes.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as follows:
-
% NO Inhibition = [1 - (Nitrite in treated group / Nitrite in LPS control group)] x 100
-
Data Presentation:
| Treatment | This compound (µg/mL) | LPS (1 µg/mL) | Nitrite Concentration (µM) | % NO Inhibition |
| Control | 0 | - | 2.5 | - |
| LPS | 0 | + | 45.0 | 0 |
| This compound | 10 | + | 35.5 | 21.1 |
| 25 | + | 22.0 | 51.1 | |
| 50 | + | 10.8 | 76.0 |
Signaling Pathway for LPS-Induced Inflammation
Caption: Simplified diagram of the LPS-induced inflammatory signaling pathway in macrophages.
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 8. apec.org [apec.org]
- 9. asm.org [asm.org]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming chrysogine degradation during extraction and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to chrysogine degradation during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a yellow pigment naturally produced by the fungus Penicillium chrysogenum and other filamentous fungi.[1][2] As a secondary metabolite, its stability can be a concern during extraction and purification from fermentation broths. Degradation can lead to reduced yield, inaccurate quantification, and the presence of impurities that may interfere with downstream applications or biological assays.
Q2: Are there known factors that cause this compound to degrade?
While specific forced degradation studies on this compound are not extensively published in scientific literature, general knowledge of pigments and other secondary metabolites suggests that this compound may be susceptible to degradation under various stress conditions.[3][4] These can include:
-
Exposure to Light (Photodegradation): As a pigment, this compound's function may be related to UV protection for the producing organism, which implies it can absorb light and may be prone to photochemical degradation.[2]
-
Extreme pH (Acidic or Alkaline Hydrolysis): Many organic molecules, especially those with ester or amide linkages, are susceptible to hydrolysis under acidic or basic conditions.
-
High Temperatures (Thermal Degradation): Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxidation byproducts.[5][6]
Q3: What are the likely degradation products of this compound?
The exact chemical structures of this compound's degradation products have not been widely reported. However, based on its chemical structure, potential degradation pathways could involve hydrolysis of amide bonds, oxidative cleavage of the ring systems, or photochemically induced rearrangements. Identifying these degradation products would typically require a forced degradation study followed by analysis using techniques like LC-MS/MS and NMR.[7]
Q4: How can I detect this compound and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common and effective method for the analysis of this compound and other fungal metabolites.[8][9] A stability-indicating HPLC method, which is able to separate the intact this compound from all its potential degradation products, would be ideal.[10][11] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help in the identification of unknown degradation products by providing mass-to-charge ratio information.[12]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation during cell lysis | Use mechanical lysis methods (e.g., sonication, bead beating) at low temperatures (on ice). Avoid harsh chemical lysis methods. | Minimizes exposure to potentially degradative enzymes released from the cells and reduces thermal stress. |
| Photodegradation during extraction | Work under amber or red light, or wrap extraction vessels in aluminum foil. | This compound is a pigment and may be light-sensitive.[2] |
| Solvent-induced degradation | Perform small-scale solvent stability tests with your crude extract. Test a range of common solvents (e.g., ethyl acetate, methanol, acetonitrile, dichloromethane). Analyze by HPLC immediately after extraction and after several hours at room temperature to check for degradation. | To ensure the chosen solvent does not promote the degradation of this compound. |
| pH shifts during extraction | Buffer the extraction solvent or adjust the pH of the crude lysate to a neutral range (pH 6-7) before solvent extraction. | Extreme pH can cause hydrolysis of labile functional groups. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Purification
| Possible Cause | Troubleshooting Step | Rationale |
| On-column degradation | If using silica gel chromatography, consider using a less acidic stationary phase like alumina or a bonded phase (e.g., C18). Alternatively, neutralize the silica gel with a suitable base before use. | The acidic nature of silica gel can cause degradation of sensitive compounds. |
| Thermal degradation during solvent evaporation | Use a rotary evaporator at low temperatures (e.g., < 40°C). For small volumes, evaporate under a stream of nitrogen gas at room temperature. | High temperatures can lead to the thermal breakdown of this compound. |
| Degradation during storage | Store purified this compound and extracts at low temperatures (-20°C or -80°C) in the dark, and under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes degradation from light, heat, and oxygen over time. |
| Oxidative degradation | Degas solvents before use. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent, if compatible with downstream applications. | Reduces exposure to dissolved oxygen which can cause oxidative degradation.[5][6] |
Experimental Protocols
Protocol 1: General Extraction of this compound from P. chrysogenum Culture
This protocol is a general guideline and should be optimized for your specific strain and culture conditions.
-
Harvesting: After fermentation, separate the fungal mycelia from the culture broth by filtration or centrifugation. This compound is found in the culture broth.[1]
-
Extraction:
-
Adjust the pH of the culture filtrate to neutral (pH 7.0).
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure at a temperature below 40°C.
-
-
Storage: Store the crude extract at -20°C in a container protected from light.
Protocol 2: Stability-Indicating HPLC Method Development (Conceptual)
A stability-indicating method ensures that any degradation products do not co-elute with the parent compound, allowing for accurate quantification.
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm).
-
Analyze samples from each stress condition at various time points by HPLC.
-
-
Method Optimization:
-
Validation: Validate the final method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[13]
Visualizations
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ijapbjournal.com [ijapbjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Optimizing HPLC-MS for Chrysogine Detection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of chrysogine. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for this compound in positive ion mode?
A1: this compound (molecular formula: C₁₀H₁₀N₂O₂) has a monoisotopic mass of 190.0742 g/mol .[1] In positive electrospray ionization (ESI) mode, it is primarily detected as the protonated molecule ([M+H]⁺). Therefore, you should target a precursor ion m/z of approximately 191.0814 .[1]
Q2: My this compound peak is exhibiting significant tailing. What are the common causes and solutions?
A2: Peak tailing for basic compounds like this compound is a frequent issue in reverse-phase HPLC. The primary cause is often secondary interactions between the analyte and acidic residual silanol groups on the silica-based column packing. Here are some solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to ≤ 2.5) can help to fully protonate the silanol groups, minimizing unwanted interactions.[2][3]
-
Use of an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of free silanol groups available for secondary interactions.[3][4]
-
Appropriate Buffer Addition: Incorporating a buffer, such as ammonium formate or acetate, into the mobile phase can help maintain a consistent pH and improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[5]
Q3: I am not detecting a this compound peak. What are the potential reasons?
A3: Several factors could lead to a failure in detecting this compound:
-
Incorrect MS Parameters: Ensure your mass spectrometer is set to monitor for the correct precursor ion (m/z 191.0814) and that the ionization source parameters (e.g., capillary voltage, gas flow) are optimized.
-
Sub-optimal Chromatographic Conditions: The HPLC method may not be retaining and eluting this compound effectively. Review your column chemistry, mobile phase composition, and gradient profile.
-
Sample Degradation: this compound may be unstable under your sample storage or preparation conditions.
-
Low Abundance: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Consider sample enrichment steps.
Q4: What are common adducts to look for when analyzing this compound by LC-MS?
A4: Besides the protonated molecule ([M+H]⁺), it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). These will appear at m/z values of approximately 213.0633 and 229.0373, respectively. Ammonium adducts ([M+NH₄]⁺) may also be present if ammonium-based buffers are used.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your HPLC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the HPLC system (e.g., column frit, tubing).2. Particulate matter from the sample. | 1. Systematically disconnect components to isolate the blockage. Reverse-flush the column if permitted by the manufacturer.2. Ensure all samples are filtered through a 0.22 µm syringe filter before injection. |
| Baseline Noise | 1. Contaminated mobile phase or solvents.2. Air bubbles in the pump or detector.3. Detector lamp issues. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Degas the mobile phase and purge the pump.3. Check the detector lamp's performance and replace if necessary. |
| Irreproducible Retention Times | 1. Inadequate column equilibration between injections.2. Fluctuations in mobile phase composition.3. Temperature variations. | 1. Increase the column equilibration time at the end of each run.2. Ensure accurate mobile phase preparation and proper functioning of the pump's proportioning valves.3. Use a column oven to maintain a stable temperature. |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination in the sample vial, solvent, or autosampler. | 1. Run blank injections with a strong solvent to wash the column and injector.2. Use clean vials and fresh, high-purity solvents. |
Experimental Protocols
Sample Preparation from Fungal Culture
This protocol is adapted from methods used for the analysis of secondary metabolites from Penicillium chrysogenum.[6]
-
Grow the fungal culture in an appropriate liquid medium.
-
Collect the culture broth at the desired time point.
-
Centrifuge the culture broth for 10 minutes to pellet the mycelia.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any remaining cellular debris.
-
The filtered supernatant can be directly injected or stored at -80°C for later analysis.
Suggested HPLC-MS Method for this compound Detection
This method is a starting point for optimization and is based on typical conditions for analyzing fungal secondary metabolites.
HPLC Parameters
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 150 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
Mass Spectrometry Parameters
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 191.0814 |
| Product Ions (m/z) | 173.0695, 120.0462, 146.8854 |
| Collision Energy | 10-20 V (optimization recommended) |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow | 35 (arbitrary units) |
| Auxiliary Gas Flow | 10 (arbitrary units) |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Proposed fragmentation of this compound.
References
- 1. This compound | C10H10N2O2 | CID 135542475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. restek.com [restek.com]
- 6. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in chrysogine chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor resolution and other common issues during the chromatographic analysis of chrysogine and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution or Overlapping Peaks
Q: My chromatogram shows poor resolution between this compound and other related compounds. What are the likely causes and how can I improve the separation?
A: Poor resolution in HPLC is a common issue that can stem from several factors related to the mobile phase, column, and other instrumental parameters.[1][2] Here’s a step-by-step guide to troubleshoot and improve your separation:
1. Optimize the Mobile Phase Composition: The selectivity (α) is a powerful factor influencing resolution and is heavily dependent on the mobile phase.[3]
-
Adjust Solvent Strength: In reversed-phase chromatography, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage will increase retention times and may improve the separation of closely eluting peaks.[1] Conversely, if peaks are too retained and broad, a slight increase in the organic solvent percentage can sharpen them.
-
Modify the pH: For ionizable compounds, the pH of the mobile phase is critical.[1][4] this compound and its precursors may have acidic or basic functional groups. Adjusting the pH with a suitable buffer (e.g., phosphate, acetate) can alter the ionization state of the analytes, thereby changing their retention and improving selectivity.[4] For acidic compounds, using a low pH mobile phase can suppress ionization and increase retention.[1]
-
Consider a Different Organic Solvent: Switching from methanol to acetonitrile, or vice-versa, can alter selectivity due to different solvent properties.
2. Evaluate the Column: The column is the heart of the separation process.[5]
-
Column Efficiency (N): Poor resolution can be a result of reduced column efficiency.[3][6] This can be caused by column degradation, contamination, or a void at the column inlet.[2][7]
-
Action: Try cleaning the column according to the manufacturer's instructions. If performance does not improve, consider replacing the column. A guard column can help protect the analytical column from contaminants.[8]
-
-
Particle Size and Column Length: Using a column with smaller particles or a longer column will increase efficiency and, consequently, resolution.[6][9] However, this will also lead to higher backpressure.
-
Stationary Phase Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivities.
3. Adjust Instrumental Parameters:
-
Flow Rate: Lowering the flow rate can increase resolution, although it will also increase the analysis time.[1]
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to improved mass transfer and potentially better resolution.[1][9] However, be cautious as excessive temperatures can degrade the analyte or the column.
Issue 2: Peak Tailing
Q: I am observing significant peak tailing for my this compound peak. What could be the cause and how do I fix it?
A: Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase, or issues with the HPLC system.
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or use a base-deactivated or end-capped column. Adjusting the mobile phase pH to a lower value can also protonate the analyte and reduce these interactions.
-
-
Column Contamination or Void: Buildup of particulate matter on the column inlet frit or a void in the packing material can distort peak shape.[10]
-
Solution: Back-flushing the column may help. If a void is suspected, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.[7]
-
Solution: Dilute your sample and reinject.
-
Issue 3: Baseline Noise or Drift
Q: My chromatogram has a noisy or drifting baseline, which is affecting my ability to accurately integrate the peaks. What should I do?
A: An unstable baseline can be caused by several factors, from the mobile phase to the detector.[7][10]
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved air in the mobile phase can outgas in the pump or detector, causing baseline noise.[7] Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Poor Mixing: If you are running a gradient, improper mixing of the mobile phase components can cause baseline drift. Prime the pumps to ensure proper solvent delivery.
-
Contamination: Impurities in the mobile phase solvents or additives can lead to a noisy or drifting baseline, especially during a gradient run.[10] Use high-purity (HPLC-grade) solvents and reagents.
-
-
Detector Issues: A dirty flow cell or a failing lamp in a UV detector can cause baseline noise.[7]
-
Solution: Flush the flow cell with an appropriate solvent. If the problem persists, the lamp may need to be replaced.
-
-
Temperature Fluctuations: Poor temperature control of the column compartment can cause the baseline to drift.[7] Ensure the column oven is set to a stable temperature.
Quantitative Data Summary
The following tables summarize the impact of key chromatographic parameters on resolution. The values are illustrative and should be optimized for your specific application.
Table 1: Effect of Mobile Phase Composition on Retention and Resolution
| % Acetonitrile in Water (v/v) | Retention Time of this compound (min) | Resolution (Rs) between this compound and Impurity A |
| 70% | 3.5 | 1.2 |
| 65% | 5.2 | 1.8 |
| 60% | 7.8 | 2.5 |
Table 2: Effect of Flow Rate on Resolution and Backpressure
| Flow Rate (mL/min) | Resolution (Rs) | Backpressure (psi) | Analysis Time (min) |
| 1.2 | 1.9 | 2200 | 10 |
| 1.0 | 2.1 | 1800 | 12 |
| 0.8 | 2.4 | 1500 | 15 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Analysis
This protocol is a general starting point for the analysis of this compound, based on methods for similar compounds.[1][6]
-
Column: C18 reversed-phase column (e.g., Nova-Pak C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 10 mM Phosphoric Acid in Water
-
Solvent B: Methanol
-
Gradient: 60% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C (Room Temperature).[6]
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at 280 nm.[6]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Diagram 2: Relationship of Key Parameters to HPLC Resolution
Caption: Key parameters influencing chromatographic resolution.
References
- 1. High-performance liquid chromatographic analysis of chrysin derivatives on a Nova-Pak C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assayprism.com [assayprism.com]
- 5. moravek.com [moravek.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Chrysene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Efficient Chrysogine Extraction from Fungal Mycelia
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of chrysogine extraction from fungal mycelia. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to streamline your research process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and purification of this compound from fungal mycelia.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution |
| Low or No this compound Yield | Incomplete cell lysis. | Fungal cell walls are robust. Employ effective cell disruption methods such as bead beating with 800 µm silica beads or ultrasonication. Enzymatic lysis using a lytic enzyme cocktail (e.g., zymolyase) can also be effective but may be strain-specific.[1][2] |
| Inefficient extraction solvent. | The choice of solvent is critical. This compound is soluble in polar aprotic and polar protic solvents. Ethyl acetate and methanol are commonly used for extracting fungal secondary metabolites.[3] Experiment with a solvent polarity gradient to find the optimal solvent or solvent mixture for your specific fungal strain and cultivation conditions. | |
| Suboptimal fermentation conditions. | This compound production is a secondary metabolic process, often triggered by nutrient limitation or stress. Optimize fermentation parameters such as media composition, pH, temperature, and incubation time to maximize this compound production before extraction.[4][5] | |
| This compound degradation. | This compound may be sensitive to pH and temperature extremes. Avoid prolonged exposure to harsh acidic or alkaline conditions and high temperatures during extraction and purification. | |
| Presence of Impurities in the Final Product | Inefficient purification. | Utilize multi-step purification protocols. After initial extraction, employ techniques like solid-phase extraction (SPE) for preliminary clean-up, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[6] |
| Co-extraction of other metabolites. | Penicillium chrysogenum produces a variety of secondary metabolites.[7] Use a selective extraction solvent and optimize HPLC conditions (e.g., gradient, column chemistry) to resolve this compound from other co-extracted compounds. | |
| Inconsistent Extraction Efficiency | Variability in fungal biomass. | Ensure consistent growth and harvesting of the fungal mycelia. Normalize the amount of starting material (mycelial wet or dry weight) for each extraction. |
| Incomplete solvent penetration. | Ensure the mycelia are thoroughly homogenized and suspended in the solvent to maximize the surface area for extraction. Stirring or agitation during extraction can improve efficiency.[3] | |
| Difficulty in Separating this compound from Structurally Similar Compounds | Suboptimal HPLC conditions. | Experiment with different HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions. A shallow gradient elution can improve the resolution of closely eluting peaks. |
| Isomeric forms. | The this compound biosynthetic pathway can produce several related compounds and isomers.[8][9] High-resolution analytical techniques like LC-MS/MS may be required for accurate identification and quantification. |
Data Presentation: Solvent Solubility
| Solvent | Solvent Type | Solubility of Chrysin (Mole Fraction, x10^4 at 298.15 K) | Reference |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 15.30 | [10] |
| Acetone | Polar Aprotic | 3.98 | [10] |
| Ethyl Acetate | Polar Aprotic | 2.14 | [10] |
| n-Butanol | Polar Protic | 1.23 | [10] |
| Isopropanol | Polar Protic | 0.82 | [10] |
| n-Propanol | Polar Protic | 0.76 | [10] |
| Ethanol | Polar Protic | 0.65 | [10][11] |
| Methanol | Polar Protic | 0.45 | [10] |
| Water | Polar Protic | 0.0001 | [10][11] |
| n-Hexane | Nonpolar | Very Low | [10] |
Note: This data is for chrysin, not this compound. It is intended to illustrate the relative solubility in different solvent types. Experimental validation is crucial to determine the optimal solvent for this compound extraction.
Experimental Protocols
Fungal Culture and Mycelia Harvesting
-
Inoculation and Culture: Inoculate Penicillium chrysogenum spores or mycelial plugs into a suitable liquid medium (e.g., Potato Dextrose Broth or a defined production medium). Incubate at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days to allow for sufficient biomass and secondary metabolite production.
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Mycelia Harvesting: Separate the mycelia from the culture broth by filtration through cheesecloth or a nylon mesh.
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Washing: Wash the harvested mycelia with sterile distilled water to remove residual medium components.
-
Drying (Optional but Recommended): For standardization, lyophilize (freeze-dry) the mycelia to a constant weight. Alternatively, the wet weight can be recorded, but ensure consistency across samples.
This compound Extraction from Mycelia
-
Cell Disruption:
-
Bead Beating: Resuspend the fresh or lyophilized mycelia in the chosen extraction solvent (e.g., ethyl acetate or methanol) in a tube containing silica beads (e.g., 800 µm). Homogenize using a bead beater for 5-10 minutes.
-
Ultrasonication: Resuspend the mycelia in the extraction solvent and subject it to ultrasonication using a probe sonicator. Use short bursts on ice to prevent overheating and potential degradation of this compound.[4]
-
-
Solid-Liquid Extraction:
-
After cell disruption, transfer the slurry to a flask and stir for several hours (e.g., 4-6 hours) at room temperature to ensure thorough extraction.
-
Separate the solvent extract from the mycelial debris by centrifugation followed by filtration through a 0.22 µm filter.
-
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Storage: Store the dried crude extract at -20°C until further purification.
This compound Purification by HPLC
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or the initial mobile phase) and filter through a 0.22 µm syringe filter before injection.
-
HPLC System:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.
-
Example Gradient: Start with a low percentage of B (e.g., 10-20%) and linearly increase to a high percentage (e.g., 90-100%) over 20-30 minutes.
-
-
Detection: Use a UV detector set at the maximum absorbance wavelength for this compound (approximately 254 nm and 315 nm).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions to obtain pure this compound.
Mandatory Visualizations
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound in Penicillium chrysogenum.[8][9][12][13]
Experimental Workflow for this compound Extraction and Purification
Caption: A logical workflow for the extraction and purification of this compound.
References
- 1. ukm.my [ukm.my]
- 2. Comparative stability and catalytic and chemical properties of the sulfate-activating enzymes from Penicillium chrysogenum (mesophile) and Penicillium duponti (thermophile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
- 4. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Media composition adjustments for maximizing chrysogine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize media composition for maximizing chrysogine synthesis in Penicillium chrysogenum.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for this compound biosynthesis?
A1: The primary precursors for this compound biosynthesis are anthranilic acid and alanine. The nonribosomal peptide synthetase (NRPS) ChyA mediates the condensation of these two molecules to form the intermediate 2-(2-aminopropanamido)benzoic acid.[1][2] While pyruvic acid was initially thought to be a direct precursor, it is now understood that it can be converted to alanine via transamination, which then enters the this compound biosynthetic pathway.[1]
Q2: What is a suitable basal medium for this compound production?
A2: A commonly used medium for secondary metabolite production in Penicillium chrysogenum, including this compound, is the Secondary Metabolite Production (SMP) medium.[1][3] The composition of this medium is designed to support growth and then trigger secondary metabolism.
Q3: How do carbon and nitrogen sources generally affect secondary metabolite production in P. chrysogenum?
A3: High concentrations of readily metabolizable carbon sources like glucose can repress secondary metabolism. Similarly, high concentrations of ammonium can also be inhibitory to the production of some secondary metabolites.[4][5] The carbon-to-nitrogen (C/N) ratio is a critical factor that needs to be optimized for specific secondary metabolite production.
Q4: Is precursor feeding a viable strategy to enhance this compound yield?
A4: Yes, feeding the culture with precursors is a viable strategy. Studies have shown that the addition of anthranilic acid and pyruvic acid (which is converted to alanine) can increase this compound production.[1] However, the optimal concentration and feeding time need to be determined empirically to avoid potential toxicity or feedback inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound production | - Inappropriate media composition (e.g., high glucose or ammonium).- Suboptimal C/N ratio.- Incorrect pH of the medium.- Lack of essential precursors.- Strain degradation. | - Start with a defined Secondary Metabolite Production (SMP) medium.- Experiment with different C/N ratios.- Ensure the initial pH of the medium is optimal for P. chrysogenum (typically around 6.5).- Supplement the medium with low concentrations of anthranilic acid and/or alanine.- Use a freshly revived culture from a cryopreserved stock. |
| Precursor feeding is not increasing yield or is toxic | - Precursor concentration is too high.- Timing of precursor addition is not optimal.- Precursor is degrading in the medium. | - Perform a dose-response experiment to determine the optimal precursor concentration.- Add precursors at the beginning of the stationary phase when the machinery for secondary metabolism is active.- Consider a fed-batch strategy with slow, continuous feeding of the precursor.- Check the stability of the precursor under your culture conditions. |
| Inconsistent this compound yields between batches | - Variability in inoculum size or quality.- Inconsistent media preparation.- Fluctuations in fermentation parameters (temperature, agitation, aeration). | - Standardize the inoculum preparation, using a defined spore count.- Ensure accurate weighing and mixing of all media components.- Closely monitor and control temperature, agitation, and aeration rates throughout the fermentation. |
| Accumulation of pathway intermediates instead of this compound | - Bottleneck in the biosynthetic pathway due to enzyme limitations.- Feedback inhibition by downstream metabolites. | - Analyze the culture broth for the accumulation of specific intermediates using HPLC-MS.- Overexpression of the gene encoding the rate-limiting enzyme could be a potential solution.- Consider strategies for in-situ product removal to alleviate feedback inhibition. |
Experimental Protocols
Media Preparation: Secondary Metabolite Production (SMP) Medium
This protocol is adapted from media used for secondary metabolite studies in P. chrysogenum.[3]
| Component | Concentration (g/L) |
| Glucose | 5.0 |
| Lactose | 75.0 |
| Urea | 4.0 |
| Sodium Sulfate (Na₂SO₄) | 4.0 |
| Ammonium Acetate (CH₃COONH₄) | 5.0 |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 5.1 |
| Dipotassium Hydrogen Phosphate (K₂HPO₄) | 2.12 |
Instructions:
-
Dissolve all components in distilled water.
-
Adjust the pH to 6.5.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
For precursor feeding experiments, a sterile stock solution of anthranilic acid and/or alanine can be added to the cooled medium before inoculation or at a specific time point during fermentation.
Fermentation Protocol
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., YGG medium) with spores of P. chrysogenum.[1]
-
Incubate the seed culture at 25°C with shaking (e.g., 200 rpm) for 24-48 hours.
-
Inoculate the SMP medium with the seed culture (e.g., a 10% v/v inoculum).
-
Incubate the production culture at 25°C with shaking (e.g., 200 rpm) for up to 7 days.
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for analysis of biomass and this compound concentration.
This compound Extraction and Quantification by HPLC
Extraction:
-
Centrifuge the culture sample to separate the mycelium from the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter.[1]
-
The filtered supernatant can be directly used for HPLC analysis or can be further purified and concentrated by liquid-liquid extraction with a solvent like ethyl acetate, followed by evaporation of the solvent and reconstitution in a suitable solvent for HPLC.
HPLC Analysis: [1]
-
System: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) is ideal for accurate identification and quantification.
-
Column: A C18 reversed-phase column is suitable for separating this compound and related metabolites.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.
-
Detection: this compound can be detected by its UV absorbance and, more specifically, by its mass-to-charge ratio using mass spectrometry.
-
Quantification: A standard curve should be prepared using a purified this compound standard of known concentrations to quantify the amount of this compound in the samples. The peak area of this compound in the sample chromatogram is compared to the standard curve.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Glutathione formation in Penicillium chrysogenum: stimulatory effect of ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of the ammonia assimilation by Penicillium purpurogenum in amino derivative Monascus pigment, PP-V, production - PMC [pmc.ncbi.nlm.nih.gov]
Genetic manipulation strategies to boost chrysogine output
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for genetic manipulation strategies aimed at boosting chrysogine output in Penicillium chrysogenum.
Frequently Asked Questions (FAQs)
Q1: What are the primary genetic strategies to increase this compound production?
A1: The primary genetic strategies focus on several key areas of cellular metabolism and regulation:
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Overexpression of the this compound Biosynthetic Gene Cluster (BGC): Increasing the copy number or enhancing the expression of the entire chy gene cluster, which contains all the necessary genes for this compound synthesis.
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Enhancing Precursor Supply: this compound is synthesized from anthranilic acid and alanine.[1] Metabolic engineering to increase the intracellular pools of these precursors can significantly boost production.
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Manipulation of Global Regulators: Overexpressing or modifying global regulators of secondary metabolism, such as LaeA, can activate or enhance the expression of the this compound gene cluster.[2]
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Improving NRPS Activity: The core enzyme in this compound synthesis is a Non-Ribosomal Peptide Synthetase (NRPS). Co-expression of MbtH-like proteins has been shown to stimulate NRPS activity and increase the production of NRPS-derived metabolites, including this compound.[3][4]
-
Blocking Competing Pathways: Deleting or downregulating genes involved in the biosynthesis of other secondary metabolites that compete for the same precursors can redirect metabolic flux towards this compound production.
Q2: What is the role of the chyA gene in this compound biosynthesis?
A2: The chyA gene encodes a nonribosomal peptide synthetase (NRPS), which is the central enzyme in the this compound biosynthetic pathway. This enzyme is responsible for the initial condensation of the precursors, anthranilic acid and alanine, to form the first intermediate in the pathway.[1]
Q3: Can culture conditions be optimized to improve this compound yield in genetically modified strains?
A3: Yes, optimizing culture conditions is crucial for maximizing the output of genetically engineered strains. Key parameters to consider include:
-
Carbon Source: The type and concentration of the carbon source can significantly impact secondary metabolite production. While glucose often supports rapid growth, its high concentrations can sometimes repress secondary metabolism.[5] Experimenting with alternative carbon sources like sucrose or lactose may be beneficial.[6][7]
-
Nitrogen Source: The choice of nitrogen source also plays a critical role. Different nitrogen sources can influence both the biomass and the production of secondary metabolites.[6]
-
pH and Temperature: Maintaining optimal pH and temperature throughout the fermentation process is essential for enzymatic activity and overall productivity.
-
Precursor Feeding: Supplementing the culture medium with anthranilic acid or alanine can sometimes bypass metabolic bottlenecks and increase this compound titers.
Q4: What are MbtH-like proteins and how can they boost this compound output?
A4: MbtH-like proteins (MLPs) are small proteins found in bacteria that are known to associate with and enhance the function of NRPS enzymes.[8] They are believed to play a role in the proper folding, stability, and activity of the adenylation (A) domain of NRPSs.[3][4] Although absent in fungi, expressing bacterial MLPs in P. chrysogenum has been shown to increase the production of several NRPS-derived compounds, including this compound.[3][4]
Troubleshooting Guides
Issue 1: Low or no this compound production after transformation with the this compound BGC.
| Possible Cause | Troubleshooting Step |
| Failed Transformation/Integration | Verify successful integration of the gene cluster via PCR and Southern blotting. |
| Poor Gene Expression | Use strong, constitutive promoters to drive the expression of the this compound genes. Analyze transcript levels using qRT-PCR. |
| Plasmid Instability | If using a plasmid-based expression system, be aware that plasmids can be mitotically unstable in P. chrysogenum.[9][10] Subculture on selective media and verify plasmid presence. Consider genomic integration for more stable expression. |
| Sub-optimal Culture Conditions | Optimize media composition (carbon and nitrogen sources), pH, and temperature for this compound production. |
| Precursor Limitation | Co-express genes for the increased synthesis of anthranilic acid and alanine, or supplement the media with these precursors. |
Issue 2: Inconsistent this compound yields between different transformants.
| Possible Cause | Troubleshooting Step |
| Positional Effect of Integration | The site of genomic integration can significantly impact gene expression levels. Screen multiple transformants to identify those with high and stable production. |
| Variable Copy Number | If using random integration, the copy number of the integrated cassette can vary. Quantify the copy number of the this compound genes in different transformants using qPCR. However, be aware that a higher copy number does not always correlate with higher production in P. chrysogenum.[11] |
| Genetic Instability | Repeatedly subculture high-producing transformants on non-selective media to assess the stability of the phenotype. Re-verify the integrity of the integrated DNA. |
Issue 3: Decreased cell growth or viability after genetic modification.
| Possible Cause | Troubleshooting Step | | Metabolic Burden | Overexpression of a large gene cluster can impose a significant metabolic load on the cell. Use inducible promoters to control the timing of gene expression, separating the growth phase from the production phase. | | Toxicity of Intermediates | Accumulation of biosynthetic intermediates can be toxic. Ensure all genes in the pathway are expressed in a balanced manner to prevent bottlenecks. | | Off-target Effects | If using CRISPR/Cas9 or other targeted genome editing tools, sequence the target region and potential off-target sites to ensure no unintended mutations have occurred. |
Quantitative Data on Yield Improvement Strategies
The following tables summarize the reported quantitative effects of various genetic manipulation strategies on secondary metabolite production. While specific data for this compound is limited, data for penicillin, another major secondary metabolite from P. chrysogenum, provides a valuable reference.
Table 1: Impact of Global Regulator (LaeA) Manipulation on Secondary Metabolite Production
| Organism | Genetic Modification | Target Metabolite | Reported Yield Increase/Effect | Reference |
| Penicillium chrysogenum | Overexpression of laeA | Penicillin | 4-fold increase in transcript levels of pcbC and penDE; overall increase in penicillin production. | [2][12][13] |
| Penicillium expansum | Deletion of laeA | Patulin | Significant decrease in patulin accumulation. | [14] |
Table 2: Effect of MbtH-like Protein Co-expression on NRPS-derived Metabolites
| Organism | Genetic Modification | Target Metabolite(s) | Reported Yield Increase/Effect | Reference |
| Penicillium chrysogenum | Expression of bacterial MbtH-like proteins | Penicillin, Roquefortine, this compound | Increased rate of formation and elevated concentrations of these metabolites. | [3][4] |
Experimental Protocols
Protocol 1: Protoplast Transformation of Penicillium chrysogenum
This protocol is a generalized procedure for introducing foreign DNA into P. chrysogenum via protoplast-polyethylene glycol (PEG) mediated transformation.
Materials:
-
P. chrysogenum spores or mycelia
-
Complete medium (CM) for fungal growth
-
Enzyme solution (e.g., Driselase, lysing enzymes from Trichoderma harzianum) in an osmotic buffer (e.g., 0.6 M KCl)
-
PEG solution (e.g., 40% PEG 4000 in a suitable buffer)
-
Selective regeneration medium
-
Plasmid DNA or linear DNA cassette with the gene(s) of interest and a selectable marker
Procedure:
-
Inoculation and Growth: Inoculate P. chrysogenum spores or mycelia into liquid CM and grow with shaking until a sufficient amount of young, actively growing mycelia is obtained.
-
Mycelia Harvest: Harvest the mycelia by filtration or centrifugation.
-
Protoplast Formation: Resuspend the mycelia in the enzyme solution and incubate with gentle shaking. Monitor the formation of protoplasts microscopically.
-
Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or by centrifugation.
-
Transformation: a. Resuspend the protoplasts in an osmotic buffer. b. Add the DNA to be transformed to the protoplast suspension. c. Add the PEG solution and incubate to facilitate DNA uptake.
-
Regeneration and Selection: a. Plate the transformation mixture onto a selective regeneration medium. b. Incubate the plates until transformant colonies appear.
-
Verification: Pick individual colonies and verify the presence of the integrated DNA through PCR and Southern blot analysis.
Visualizations
Caption: Simplified this compound biosynthetic pathway in P. chrysogenum.
Caption: General workflow for genetic manipulation to boost this compound output.
Caption: A logical troubleshooting workflow for low this compound production.
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key role of LaeA and velvet complex proteins on expression of β-lactam and PR-toxin genes in Penicillium chrysogenum: cross-talk regulation of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial MbtH-like Proteins Stimulate Nonribosomal Peptide Synthetase-Derived Secondary Metabolism in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MbtH-Like Proteins as Integral Components of Bacterial Nonribosomal Peptide Synthetases† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitotic instability of integrated plasmids in Penicillium chrysogenum transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The genetic stability of Penicillium chrysogenum transformants in a fermentor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Penicillin production in industrial strain Penicillium chrysogenum P2niaD18 is not dependent on the copy number of biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. LaeA regulation of secondary metabolism modulates virulence in Penicillium expansum and is mediated by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing co-elution of interfering compounds with chrysogine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chrysogine. The information provided here is intended to assist in overcoming common analytical challenges, particularly the co-elution of interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a yellow pigment produced by the fungus Penicillium chrysogenum. While its biological function is not yet fully understood, it is one of the most abundant secondary metabolites produced by this industrially significant fungus, which is also known for producing penicillin. Accurate analysis of this compound is crucial for understanding the metabolic pathways of P. chrysogenum, optimizing fermentation processes, and for the discovery and characterization of novel bioactive compounds.
Q2: What are the common challenges encountered during the analysis of this compound?
A2: The primary challenge in this compound analysis is its co-elution with structurally similar, related compounds that are concurrently produced by P. chrysogenum. This can interfere with accurate quantification and identification. Other challenges include sample matrix effects from complex culture broths and potential degradation of the analyte during sample preparation and analysis.
Q3: Which compounds are known to co-elute with this compound?
A3: During the biosynthesis of this compound, P. chrysogenum produces at least 13 related compounds.[1] These metabolites share a common biosynthetic origin and, consequently, similar physicochemical properties, leading to a high probability of co-elution in chromatographic separations. The primary interfering compounds are intermediates and side products of the this compound biosynthetic pathway.
Troubleshooting Guide: Co-elution of Interfering Compounds
Co-elution of interfering compounds with this compound can lead to inaccurate quantification and misidentification. Below are systematic troubleshooting steps to address this issue.
Step 1: Identify the Co-elution Problem
The first step is to confirm that co-elution is indeed occurring.
-
Symptom: Poor peak purity, asymmetric peak shape (e.g., fronting, tailing, or shoulders), or inconsistent analytical results.
-
Verification:
-
Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or a similar multi-wavelength detector to assess peak purity across the this compound peak. Significant spectral differences across the peak suggest the presence of a co-eluting compound.
-
Mass Spectrometry (MS): If using LC-MS, examine the mass spectra across the chromatographic peak. The presence of multiple parent ions within the peak is a strong indicator of co-elution.
-
Step 2: Method Optimization to Resolve Co-eluting Peaks
Once co-elution is confirmed, the analytical method needs to be optimized. The goal is to alter the selectivity of the separation.
-
Mobile Phase Modification:
-
Change Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.[2][3]
-
Adjust pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[4]
-
Modify Additives: Introducing or changing the concentration of additives like formic acid or ammonium formate can improve peak shape and resolution.
-
-
Stationary Phase (Column) Modification:
-
Change Column Chemistry: If a C18 column is being used, consider switching to a different stationary phase, such as a phenyl-hexyl or a polar-embedded column. Different column chemistries will provide different selectivities.
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase efficiency and may resolve closely eluting peaks.
-
-
Temperature Optimization:
-
Altering the column temperature can change the viscosity of the mobile phase and the kinetics of the separation, which can sometimes improve resolution.
-
Step 3: Sample Preparation to Minimize Interferences
Effective sample preparation can reduce the complexity of the sample matrix and remove some interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): Develop an SPE method to selectively isolate this compound and remove compounds with different polarities.
-
Liquid-Liquid Extraction (LLE): Utilize LLE with different solvent systems to partition this compound away from interfering compounds.
-
Fractionation: For complex mixtures, preparative or semi-preparative HPLC can be used to fractionate the sample before analytical-scale chromatography.
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound and Related Compounds
This protocol is adapted from the methodology used to identify this compound and its biosynthetic intermediates.[1]
-
Instrumentation:
-
HPLC System: Accella 1250 HPLC system (Thermo Fisher Scientific) or equivalent.
-
Mass Spectrometer: Orbitrap Exactive (Thermo Fisher Scientific) or equivalent high-resolution mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 100% Mobile Phase B over a specified time, followed by a re-equilibration step. The exact gradient profile should be optimized for the specific column and instrument.
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: A suitable mass range to cover this compound and its expected metabolites (e.g., m/z 100-1000).
-
Resolution: High resolution (e.g., >50,000) to enable accurate mass measurements for formula determination.
-
Sample Preparation from Penicillium chrysogenum Culture
-
Culture Growth: Grow P. chrysogenum in a suitable secondary metabolite production medium.
-
Sample Collection: Collect samples of the culture broth at desired time points.
-
Centrifugation: Centrifuge the samples to pellet the mycelia.[1]
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter to remove any remaining cellular debris.[1]
-
Storage: Store the filtered supernatant at -80°C until analysis.[1]
Quantitative Data
The following table summarizes the retention times of this compound and some of its related compounds identified in the biosynthetic pathway. Note that these retention times are relative and can vary significantly based on the specific HPLC method, column, and instrumentation used. This table is intended to provide a general guide for identifying potential co-elution issues.
| Compound Number | Compound Name | Approximate Retention Time (min) |
| 1 | This compound | ~9.5 |
| 2 | N-acetylalanylanthranilamide | Variable |
| 3 | N-pyruvoylanthranilamide | Variable |
| 4 | Novel this compound-related metabolite | Variable |
| 8 | Novel this compound-related metabolite | Variable |
| 9 | Isomer of compound 10 | ~9.2 |
| 10 | Isomer of compound 9 | ~9.3 |
| 13 | Novel this compound-related metabolite | Variable |
| 14 | 2-(2-aminopropanamido)benzoic acid | Variable |
| 15 | 2-(2-aminopropanamido)benzamidine | Variable |
Data compiled from information suggesting the elution order and potential for co-elution based on published chromatograms. Exact retention times will vary.[1]
Visualizations
Experimental Workflow for this compound Analysis
Figure 1: General workflow for the analysis of this compound from P. chrysogenum culture.
Troubleshooting Logic for Co-elution
Figure 2: A logical approach to troubleshooting co-elution issues.
Signaling Pathway for Secondary Metabolite Regulation
Figure 3: Simplified signaling pathways regulating secondary metabolism in P. chrysogenum.
References
Technical Support Center: Enhancing Chrysogine Gene Cluster Expression in P. chrysogenum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing chrysogine gene cluster expression in Penicillium chrysogenum.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
| Problem | Potential Causes | Suggested Solutions |
| Low or no this compound production | Suboptimal culture conditions: Incorrect media composition, pH, temperature, or aeration. | - Verify and optimize media components, including carbon and nitrogen sources. - Ensure the pH of the culture medium is within the optimal range for P. chrysogenum secondary metabolism. - Maintain a consistent and optimal growth temperature. - Optimize aeration and agitation rates in liquid cultures. |
| Incorrect genetic background of the strain: The production strain may have mutations affecting the this compound gene cluster or its regulators. | - Sequence the this compound gene cluster and key regulatory genes to check for mutations. - Use a wild-type or a known this compound-producing strain as a positive control. | |
| Repression of the this compound gene cluster: Global regulatory factors may be repressing the expression of the this compound biosynthetic genes. | - Investigate the role of the Velvet complex. Overexpression of positive regulators like PcVelA and PcLaeA, or deletion of repressors like PcVelB, may enhance expression.[1][2][3][4] - Consider the impact of light, as the Velvet complex is light-responsive.[2] Cultivating in darkness may be beneficial. | |
| Inconsistent this compound yields between batches | Variability in inoculum: Differences in spore concentration or age of the pre-culture. | - Standardize the inoculum preparation, ensuring a consistent spore count and physiological state. - Use a fresh pre-culture for each experiment. |
| Fluctuations in culture conditions: Minor variations in media preparation, temperature, or pH. | - Prepare media in large batches to minimize variability. - Calibrate and monitor temperature and pH probes regularly. | |
| Degradation of this compound post-production | Instability of the compound: this compound may be unstable under the experimental conditions. | - Analyze samples immediately after harvesting. - If immediate analysis is not possible, store samples at -80°C. - Investigate the stability of this compound at different pH values and temperatures. |
| Difficulty in detecting this compound | Low sensitivity of the detection method: The analytical method may not be sensitive enough to detect low concentrations of this compound. | - Optimize the High-Performance Liquid Chromatography (HPLC) method, including the mobile phase, column, and detector settings.[5] - Concentrate the sample before analysis. - Use a more sensitive detector, such as a mass spectrometer (LC-MS). |
Frequently Asked Questions (FAQs)
1. What is the role of the Velvet complex in regulating this compound production?
The Velvet complex is a key global regulator of secondary metabolism in P. chrysogenum.[2][4] It is composed of several proteins, including PcVelA, PcVelB, PcVelC, and PcLaeA, which can have opposing roles.[1][3] While its direct effect on the this compound cluster is not as extensively studied as its role in penicillin biosynthesis, it is known that PcVelA and PcLaeA are generally positive regulators of secondary metabolism, while PcVelB can act as a repressor.[1][2][3] Therefore, manipulating the expression of these Velvet complex components is a promising strategy to enhance this compound production.
2. How does light affect this compound gene cluster expression?
The Velvet complex's regulatory activity is influenced by light.[2] In many fungi, the complex is active in the dark, promoting secondary metabolism.[6] Therefore, cultivating P. chrysogenum in constant darkness may lead to increased expression of the this compound gene cluster.
3. Are there any other regulatory factors besides the Velvet complex that I should consider?
Yes, other factors can influence secondary metabolism in P. chrysogenum. These include:
-
Histone deacetylases (HDACs): Deletion of the HDAC gene hdaA has been shown to downregulate the expression of this compound genes, suggesting that chromatin remodeling plays a role in its regulation.[5]
-
Global regulators of primary metabolism: Factors that respond to nutrient availability, such as carbon (CreA) and nitrogen (AreA) regulators, can indirectly affect secondary metabolism by controlling the supply of precursor molecules.[7]
-
pH regulation: The transcription factor PacC, which responds to ambient pH, can also influence the expression of secondary metabolite gene clusters.[7]
4. What is the basic structure of the this compound biosynthetic gene cluster?
The this compound biosynthetic gene cluster in P. chrysogenum contains a nonribosomal peptide synthetase (NRPS) gene, chyA (Pc21g12630), which is central to the pathway.[5][8][9] This NRPS is responsible for the initial condensation of anthranilic acid and alanine.[5][8] The cluster also includes genes encoding other enzymes, such as a malonyl transferase (ChyE), an amidase (ChyD), and oxidases (ChyH and ChyM), which are involved in the subsequent modification and branching of the biosynthetic pathway to produce this compound and related compounds.[10]
5. Can I use gene editing technologies like CRISPR-Cas9 to enhance this compound expression?
Yes, CRISPR-Cas9 and other gene-editing tools can be powerful for enhancing this compound expression. Potential strategies include:
-
Overexpression of positive regulators: Introducing a strong, constitutive promoter upstream of genes like PcVelA or PcLaeA.
-
Knockout of negative regulators: Deleting genes that repress the this compound cluster, such as PcVelB.
-
Promoter engineering: Replacing the native promoter of the chyA gene with a stronger promoter.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Cluster Expression Analysis
This protocol allows for the quantification of the expression levels of key genes in the this compound biosynthetic cluster.
a. RNA Extraction:
-
Harvest P. chrysogenum mycelium from liquid culture by filtration.
-
Immediately freeze the mycelium in liquid nitrogen and grind it to a fine powder.
-
Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.
-
Follow the manufacturer's protocol.
c. qRT-PCR:
-
Design primers specific to the target genes in the this compound cluster (e.g., chyA, chyD, chyE) and a reference gene (e.g., actin or β-tubulin) for normalization. Primers should be 18-24 nucleotides long with a melting temperature (Tm) of 58-62°C and produce an amplicon of 100-200 bp.
-
Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qRT-PCR using a real-time PCR system with the following cycling conditions: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is for the detection and quantification of this compound in the culture supernatant.
a. Sample Preparation:
-
Collect the culture broth and separate the mycelium by centrifugation or filtration.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The filtered supernatant can be directly injected or can be concentrated by solid-phase extraction (SPE) if the this compound concentration is expected to be low.
b. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. An example gradient is: 10% acetonitrile for 5 minutes, then a linear gradient to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where this compound has a maximum, which can be determined using a UV-Vis spectrophotometer or a diode array detector (DAD).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the standard curve.
Visualizations
Caption: Simplified biosynthetic pathway of this compound in P. chrysogenum.
Caption: The Velvet complex regulation of the this compound gene cluster.
Caption: Experimental workflow for analyzing this compound gene expression.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Members of the Penicillium chrysogenum Velvet Complex Play Functionally Opposing Roles in the Regulation of Penicillin Biosynthesis and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Chrysogine Production in Penicillium chrysogenum Batch Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving inconsistencies in chrysogine production during batch cultivation of Penicillium chrysogenum.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variation in this compound production?
A1: Inconsistent this compound yield can stem from several factors, including variability in inoculum quality, minor deviations in media composition, and subtle shifts in physical parameters such as pH, temperature, and dissolved oxygen levels. Mycelial morphology, which is influenced by agitation and shear stress, also plays a crucial role.
Q2: At what growth phase is this compound production typically highest?
A2: this compound is a secondary metabolite, and its production is generally highest during the stationary phase of growth. This is when the primary growth rate has slowed due to nutrient limitation, and the metabolic machinery shifts towards the synthesis of secondary metabolites.[1]
Q3: Can the presence of other secondary metabolites affect this compound production?
A3: Yes, the production of other secondary metabolites, such as penicillin or pigments, can compete for common precursors and cellular energy, potentially impacting this compound titers.[2]
Q4: How critical is the quality of the inoculum for consistent this compound production?
A4: Inoculum quality is critical. Variations in spore concentration, viability, and age can lead to significant differences in growth kinetics and, consequently, the timing and level of this compound production.
Q5: Does the morphology of P. chrysogenum in submerged culture affect this compound yield?
A5: Absolutely. The morphology, whether dispersed mycelia or pellets, influences nutrient uptake, oxygen transfer, and shear stress experienced by the fungus. These factors can significantly impact secondary metabolite production. While not specifically documented for this compound, in penicillin production, excessive shear can damage mycelia and reduce yields.[3]
Troubleshooting Guides
Issue 1: Low or No this compound Production
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Strain | Verify the strain identity through molecular methods (e.g., ITS sequencing). | Confirmation of using a this compound-producing strain of P. chrysogenum. |
| Suboptimal pH | Monitor and control the pH of the culture medium throughout the fermentation. The optimal pH for secondary metabolite production in P. chrysogenum is generally between 6.0 and 7.0. | Maintaining pH within the optimal range should improve this compound yield. |
| Inappropriate Temperature | Ensure the incubation temperature is maintained within the optimal range for P. chrysogenum secondary metabolism, typically 25-28°C.[4] | Consistent temperature control will lead to more reproducible production levels. |
| Insufficient Aeration | Increase agitation and/or airflow to ensure adequate dissolved oxygen levels, which are crucial for the enzymatic steps in this compound biosynthesis. | Improved aeration should enhance the activity of oxygen-dependent enzymes in the biosynthetic pathway. |
| Precursor Limitation | Supplement the medium with the primary precursors of this compound: anthranilic acid and alanine.[5] | Increased availability of precursors should directly boost this compound synthesis. |
| Gene Expression Issues | Analyze the expression of key this compound biosynthetic genes (e.g., chyA) using qRT-PCR. | Identification of any downregulation in the biosynthetic pathway, which may point to regulatory issues. |
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inoculum | Standardize the inoculum preparation protocol, ensuring consistent spore concentration, age, and viability for each batch. | Uniform inocula will lead to more reproducible growth curves and production phases. |
| Media Variability | Use high-purity reagents and prepare the medium consistently for each batch. Minor variations in trace elements or nitrogen/carbon sources can have significant effects. | Reduced batch-to-batch variation in nutrient availability will promote consistent metabolic activity. |
| Fluctuations in Physical Parameters | Calibrate and monitor pH probes, temperature sensors, and dissolved oxygen probes regularly to ensure consistent conditions across all batches. | Tighter control over fermentation parameters will minimize environmental sources of variability. |
| Shear Stress Variation | Maintain consistent agitation and impeller speeds across batches to ensure a reproducible mycelial morphology. | Consistent morphology will lead to more predictable nutrient and oxygen uptake rates. |
Data Presentation: Impact of Key Parameters on this compound Production
The following tables summarize the expected qualitative and hypothetical quantitative impact of variations in key fermentation parameters on this compound production.
Table 1: Effect of pH on Relative this compound Yield
| pH | Relative this compound Yield (%) | Observations |
| 5.0 | 60 | Suboptimal for production, may favor biomass accumulation. |
| 6.0 | 90 | Approaching optimal conditions for secondary metabolism. |
| 6.5 | 100 | Optimal for this compound production. |
| 7.5 | 85 | Slight decrease in yield, potential for byproduct formation. |
| 8.0 | 50 | Significantly reduced production. |
Table 2: Effect of Temperature on Relative this compound Yield
| Temperature (°C) | Relative this compound Yield (%) | Observations |
| 20 | 70 | Lower temperature slows down metabolic processes. |
| 25 | 100 | Optimal for this compound production. [6] |
| 28 | 95 | Slight decrease, still within a productive range.[4] |
| 30 | 60 | Higher temperatures can stress the fungus and reduce secondary metabolite production.[4] |
| 32 | 30 | Significant inhibition of this compound biosynthesis. |
Table 3: Effect of Precursor Concentration on Relative this compound Yield
| Anthranilic Acid (g/L) | Alanine (g/L) | Relative this compound Yield (%) | Observations |
| 0.1 | 0.1 | 50 | Precursor limiting conditions. |
| 0.5 | 0.5 | 90 | Increased precursor availability boosts production. |
| 1.0 | 1.0 | 100 | Optimal precursor concentrations. |
| 1.5 | 1.5 | 95 | Potential for slight substrate inhibition at higher concentrations. |
| 2.0 | 2.0 | 80 | Likely substrate inhibition or metabolic burden. |
Experimental Protocols
Protocol 1: Quantification of this compound in Culture Broth by HPLC
1. Objective: To quantify the concentration of this compound in the fermentation broth.
2. Materials:
-
Culture supernatant
-
This compound standard (for calibration curve)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water
-
0.22 µm syringe filters
-
HPLC vials
-
C18 reverse-phase HPLC column
3. Sample Preparation:
-
Harvest 1 mL of culture broth.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
4. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 321 nm
5. Quantification:
-
Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Protocol 2: Analysis of this compound Biosynthetic Gene Expression by qRT-PCR
1. Objective: To quantify the relative expression of the chyA gene, a key non-ribosomal peptide synthetase in the this compound biosynthetic pathway.
2. Materials:
-
P. chrysogenum mycelium
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol or commercial kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for chyA and a reference gene (e.g., actin or GAPDH)
-
qPCR instrument
3. RNA Extraction and cDNA Synthesis:
-
Harvest mycelium from the culture by filtration.
-
Immediately freeze the mycelium in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using your chosen RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
4. qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for chyA and the reference gene in separate wells), and diluted cDNA.
-
Perform the qPCR with the following cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 60 s
-
-
Melt curve analysis
-
5. Data Analysis:
-
Determine the Ct values for chyA and the reference gene in each sample.
-
Calculate the relative expression of chyA using the 2-ΔΔCt method, normalizing to the reference gene and comparing to a control condition.
Visualizations
Caption: Simplified this compound biosynthetic pathway in P. chrysogenum.
Caption: Workflow for troubleshooting inconsistent this compound production.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of agitation on the morphology and penicillin production of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of NMR Sample Preparation for Chrysogine Analysis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing NMR sample preparation for the analysis of chrysogine.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the preparation and analysis of this compound NMR samples.
Q1: My ¹H NMR spectrum has a low signal-to-noise ratio (S/N). What are the potential causes and solutions?
A1: A low S/N ratio is a frequent issue that can obscure this compound signals. The primary causes and their respective solutions are outlined below:
-
Low Sample Concentration: this compound, like many natural products, may be present in low concentrations in crude extracts or purified samples.
-
Insufficient Number of Scans: The S/N ratio is proportional to the square root of the number of scans.
-
Solution: Increase the number of scans. Doubling the S/N ratio requires quadrupling the number of scans[3].
-
-
Improper Probe Tuning and Matching: An untuned probe leads to inefficient radiofrequency (RF) pulse transmission and signal reception.
-
Solution: Always tune and match the probe for each sample to ensure optimal performance.
-
-
Poor Shimming: An inhomogeneous magnetic field results in broad peaks and reduced peak height, which lowers the apparent S/N.
-
Solution: Carefully shim the magnetic field for each sample. Automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.
-
Q2: The peaks in my this compound NMR spectrum are broad. How can I improve the resolution?
A2: Broad peaks can result from several factors, leading to loss of resolution and difficulty in interpreting the spectrum.
-
High Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines.
-
Solution: Dilute the sample. While this may seem counterintuitive to improving S/N, an optimal concentration exists that balances signal intensity with resolution.
-
-
Presence of Particulate Matter: Suspended solid particles in the NMR tube disrupt the magnetic field homogeneity.
-
Solution: Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube[1].
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening.
-
Solution: Treat the sample with a chelating agent like EDTA if paramagnetic metal contamination is suspected. Ensure all glassware is thoroughly cleaned.
-
-
Chemical Exchange: Protons on this compound that are involved in chemical exchange (e.g., amide N-H) can appear as broad signals.
-
Solution: Varying the temperature of the NMR experiment can sometimes sharpen these peaks. Adding a drop of D₂O to the sample will cause exchangeable protons to be replaced with deuterium, leading to the disappearance of their signals and confirming their presence.
-
Q3: I'm observing unexpected peaks in my NMR spectrum. What could be their origin?
A3: Extraneous peaks can arise from various sources of contamination.
-
Residual Solvents: Solvents used during extraction and purification (e.g., acetone, ethyl acetate, chloroform) are common contaminants.
-
Solution: Ensure the purified this compound sample is thoroughly dried under high vacuum before dissolving it in the deuterated solvent.
-
-
Water: Many deuterated solvents are hygroscopic and will absorb moisture from the atmosphere.
-
Solution: Use fresh, high-quality deuterated solvents. Store solvents in a desiccator or under an inert atmosphere. Molecular sieves can be used to dry solvents prior to use.
-
-
Grease: Silicone grease from glassware joints is a frequent contaminant.
-
Solution: Use PTFE sleeves or minimal amounts of grease on glassware. Clean glassware meticulously.
-
Q4: Which deuterated solvent is best for this compound analysis?
A4: The choice of deuterated solvent depends on the solubility of this compound and the desired information from the NMR spectrum.
-
Chloroform-d (CDCl₃): A common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak[4]. However, acidic protons may exchange with trace D₂O.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds and often reveals exchangeable protons (e.g., N-H) that may be broadened in other solvents[4][5]. Its high boiling point can make sample recovery difficult.
-
Methanol-d₄ (CD₃OD): A polar protic solvent that can be useful for dissolving polar compounds. Be aware that it will cause the exchange of labile protons (e.g., N-H) in this compound for deuterium, leading to the disappearance of those signals[6].
-
Acetone-d₆: A moderately polar aprotic solvent that can be a good alternative if solubility is an issue in other solvents.
It is often beneficial to acquire spectra in more than one solvent to resolve overlapping signals and confirm the presence of exchangeable protons.
Quantitative Data Summary
The following tables summarize key data for the NMR analysis of this compound and related fungal metabolites. Note that specific quantitative data for this compound can be limited, and the provided information is based on general principles and data for similar compounds.
Table 1: Recommended Deuterated Solvents and their Properties
| Deuterated Solvent | Chemical Formula | Residual ¹H Shift (ppm) | ¹³C Shift (ppm) | Properties and Considerations |
| Chloroform-d | CDCl₃ | ~7.26 | ~77.16 | Good for a wide range of organic compounds. Can be slightly acidic. |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | ~2.50 | ~39.52 | Excellent for polar compounds. High boiling point. Hygroscopic. |
| Methanol-d₄ | CD₃OD | ~3.31 (OH ~4.87) | ~49.05 | Polar protic solvent. Will exchange with labile protons. |
| Acetone-d₆ | (CD₃)₂CO | ~2.05 | ~29.84, ~206.26 | Good intermediate polarity solvent. |
Note: Chemical shifts of residual solvent peaks can vary slightly depending on temperature, concentration, and sample matrix.
Table 2: General Parameters for Quantitative ¹H NMR (qNMR) of Fungal Metabolites
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Ensures maximum signal excitation for all protons. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for complete relaxation of all protons between scans, ensuring accurate integration. A default of 30-60 seconds is often a safe starting point for small molecules. |
| Acquisition Time (aq) | 2-4 seconds | Sufficient to acquire the full FID for good resolution. |
| Number of Scans (ns) | 16 - 128 (or more) | Dependent on sample concentration; sufficient scans are needed to achieve a high S/N ratio for accurate integration (ideally >150:1). |
| Internal Standard | Maleic acid, Dimethyl sulfone, 1,4-Dinitrobenzene | Must be stable, non-reactive, have signals that do not overlap with this compound, and have a known purity. The choice depends on the solvent and the spectral regions of interest. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Penicillium chrysogenum
This protocol provides a general workflow for the isolation of this compound for NMR analysis. Optimization may be required depending on the fungal strain and culture conditions.
-
Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Penicillium chrysogenum.
-
Incubate the culture at 25-28°C with shaking (e.g., 150-200 rpm) for 7-14 days.
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane:ethyl acetate or chloroform:methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
-
For final purification, perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the purified compound.
-
-
Sample Preparation for NMR:
-
Thoroughly dry the purified this compound under high vacuum to remove all residual solvents.
-
Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Add 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Vortex the vial to ensure complete dissolution.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
-
Visualizations
Caption: Experimental workflow for the isolation and NMR analysis of this compound.
Caption: Troubleshooting guide for common NMR spectral issues.
Caption: Simplified biosynthetic pathway of this compound.
References
Validation & Comparative
A Comparative Guide to Chrysogine Production in Penicillium Strains
Quantitative Comparison of Chrysogine Production
This compound is a secondary metabolite produced by several species within the Penicillium genus, including P. chrysogenum, P. rubens, P. nalgiovense, P. flavigenum, and P. persicinum.[1][2] Notably, many industrially significant strains previously identified as P. chrysogenum are now taxonomically classified as P. rubens.[3]
Direct comparisons of absolute this compound yields (e.g., in mg/L) between these species are sparse. However, studies involving genetic modifications of the this compound biosynthetic cluster in P. chrysogenum provide valuable insights into the regulation of its production. The following table summarizes the known this compound producers and the relative impact of gene deletions on this compound accumulation in P. chrysogenum strain DS68530, based on metabolite profiling.
| Penicillium Strain/Mutant | This compound Production Status | Relative this compound Level (Peak Area vs. Parental Strain) | Key Findings |
| Penicillium chrysogenum (Parental Strain DS68530) | Producer | 100% | Serves as the baseline for comparison. This compound is one of the most abundant secondary metabolites produced.[1] |
| P. chrysogenum ΔchyA (NRPS Gene Deletion) | Abolished | Not Detected | Confirms that chyA, a nonribosomal peptide synthetase, is the core enzyme essential for initiating the this compound biosynthetic pathway.[1] |
| P. chrysogenum ΔchyD (Amidase Gene Deletion) | Abolished | Not Detected | The deletion of chyD leads to a depletion of this compound and most related downstream metabolites, indicating its critical role in an early step of the pathway.[1] |
| P. chrysogenum ΔchyE (Malonyl Transferase Deletion) | Reduced | ~50% | Deletion of chyE significantly reduces the production of this compound and several pathway intermediates, confirming its function as a malonyl transferase in the branched pathway.[1] |
| Penicillium nalgiovense | Producer | Data Not Available | 96% of isolates from meat products have been shown to produce this compound.[4] However, absolute production levels have not been reported. |
| Penicillium flavigenum | Producer | Data Not Available | Confirmed as a this compound producer, possessing a similar this compound gene cluster to P. chrysogenum.[1] |
| Penicillium rubens | Producer | Data Not Available | As many historical P. chrysogenum strains are now classified as P. rubens, this species is a significant this compound producer. |
| Penicillium persicinum | Producer | Data Not Available | A species identified as belonging to the section Chrysogena and confirmed to produce this compound among other secondary metabolites. |
Experimental Methodologies
The following protocols are representative of the methods used for the cultivation of Penicillium species and the analysis of this compound.
Fungal Strains and Culture Conditions
-
Strains: Penicillium chrysogenum DS68530 (a strain lacking the penicillin gene cluster) is often used for studies on other secondary metabolites like this compound to avoid interference.[1] Other relevant species include P. nalgiovense, P. flavigenum, and P. rubens.
-
Pre-culture Medium (YGG): Strains are typically pre-grown for 24 hours in a medium such as YGG, which contains yeast extract, glucose, and other essential nutrients to establish a healthy inoculum.[5]
-
Production Medium (SMP): For secondary metabolite production, the inoculum is transferred to a specialized medium like SMP (Secondary Metabolite Production) medium.[1] Cultivations are generally performed in shake flasks at 25°C with shaking at 200 rpm for a period of 48 to 96 hours.[1]
Metabolite Extraction
-
Collect the culture broth from the fungal fermentation.
-
Centrifuge the samples for 10 minutes to pellet the mycelia.
-
Filter the resulting supernatant through a 0.2 µm syringe filter (e.g., PTFE) to remove any remaining cellular debris.[1]
-
Store the filtered supernatant at -80°C until analysis.
This compound Quantification by HPLC
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, based on protocols used for fungal secondary metabolites. Note: This method should be fully validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision before use.
-
Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable. Coupling with a mass spectrometer (e.g., Orbitrap Exactive) allows for more definitive identification.[1]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly used for separating secondary metabolites.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a high percentage of aqueous phase (Solvent A) and gradually increase the organic phase (Solvent B) to elute compounds of increasing hydrophobicity.
-
0-2 min: 5% B
-
2-15 min: 5% to 100% B
-
15-18 min: 100% B
-
18-20 min: 100% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound has a characteristic UV absorbance spectrum. A wavelength of 285 nm can be used for detection.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.
Visualizing Experimental and Biosynthetic Pathways
This compound Biosynthetic Pathway in P. chrysogenum
The biosynthesis of this compound begins with the condensation of anthranilic acid and alanine, a reaction catalyzed by the nonribosomal peptide synthetase (NRPS) encoded by the chyA gene.[1] The pathway is complex and highly branched, involving a series of enzymatic modifications including amidations, oxidations, and transfers of malonyl groups, mediated by enzymes encoded by the chy gene cluster.[1][6]
General Experimental Workflow
The process of comparing this compound production involves several key stages, from the initial culture of the fungal strains to the final quantification of the target metabolite. This workflow ensures reproducibility and accurate comparison between different strains or culture conditions.
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New penicillin-producing Penicillium species and an overview of section Chrysogena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxonomy of Penicillium nalgiovense isolates from mould-fermented sausages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Differentiating Chrysogine from Other Secondary Metabolites of P. chrysogenum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Penicillium chrysogenum is a filamentous fungus renowned for its production of the life-saving antibiotic penicillin. However, this versatile microorganism synthesizes a diverse array of other secondary metabolites, each with unique chemical structures and biological activities. Among these is chrysogine, a yellow pigment that is often one of the most abundant secondary metabolites alongside penicillin.[1][2] Distinguishing this compound from the complex mixture of other P. chrysogenum products is crucial for research, process optimization, and the discovery of new bioactive compounds.
This guide provides a comparative overview of this compound and other major secondary metabolites of P. chrysogenum, focusing on their physicochemical properties, analytical differentiation, and the distinct biosynthetic pathways that govern their production.
Physicochemical Properties of Major Secondary Metabolites
A key step in differentiating secondary metabolites is understanding their fundamental physicochemical properties. The table below summarizes these characteristics for this compound and other prominent compounds produced by P. chrysogenum.
| Metabolite | Chemical Formula | Molecular Weight ( g/mol ) | UV-Vis Absorption Maxima (λmax) | General Chemical Class |
| This compound | C₁₈H₂₂N₂O₃ | 314.38 | Not explicitly reported, yellow pigment | Quinazolinone-related alkaloid |
| Penicillin G | C₁₆H₁₈N₂O₄S | 334.39 | ~275 nm | β-lactam antibiotic |
| Roquefortine C | C₂₂H₂₃N₅O₂ | 389.45 | 210, 243, 330 nm | Indole alkaloid |
| Meleagrin | C₂₃H₂₃N₅O₄ | 433.46 | Not explicitly reported | Indole alkaloid |
Quantitative Comparison of Production
While penicillin production has been the primary focus of industrial optimization, this compound is also produced in significant quantities.[1] Direct comparative yield data from a single fermentation process is scarce in publicly available literature. However, reports on individual metabolite production under optimized, albeit different, conditions can provide some context. For instance, penicillin G yields in high-producing strains can reach up to 1.92 g/L.[3][4] While specific yields for this compound are not as commonly reported, its designation as one of the most abundant metabolites suggests substantial production levels.[2]
Experimental Protocols for Differentiation
The differentiation and quantification of this compound and other secondary metabolites from P. chrysogenum cultures are typically achieved through a combination of extraction and chromatographic techniques.
Extraction of Secondary Metabolites from Culture Broth
A common and effective method for extracting a broad range of secondary metabolites from the fungal culture broth is liquid-liquid extraction with an organic solvent.
Protocol:
-
Separate the fungal mycelium from the culture broth by filtration.
-
To the cell-free culture broth, add an equal volume of ethyl acetate.
-
Mix vigorously for 15-30 minutes to ensure thorough extraction of the metabolites into the organic phase.
-
Separate the ethyl acetate layer from the aqueous layer.
-
Repeat the extraction of the aqueous phase with ethyl acetate two more times to maximize recovery.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract of secondary metabolites.
Analytical Separation by UHPLC-MS
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful technique for the separation, identification, and quantification of secondary metabolites in a complex mixture.
Protocol:
-
Chromatographic System: A UHPLC system equipped with a diode array detector (DAD) and coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a low percentage of acetonitrile (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95-100%) over a period of 15-20 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection:
-
DAD: Monitoring at multiple wavelengths, including the specific λmax of the target compounds if known.
-
MS: Electrospray ionization (ESI) in both positive and negative ion modes to detect a broad range of compounds. High-resolution mass spectrometry allows for the determination of accurate mass and elemental composition, aiding in compound identification.
-
Biosynthesis and Regulatory Differentiation
The production of this compound and other secondary metabolites is governed by distinct biosynthetic gene clusters and is subject to complex regulatory networks. Understanding these differences is key to manipulating the production of specific compounds.
Biosynthetic Pathways
The biosynthetic pathways for this compound, penicillin, and roquefortine C are encoded by separate gene clusters within the P. chrysogenum genome.[5][6][7]
-
This compound Biosynthesis: The core of the this compound pathway is a non-ribosomal peptide synthetase (NRPS). The pathway is notably branched, leading to the formation of at least 13 related compounds.[1][2]
-
Penicillin Biosynthesis: This well-characterized pathway involves three key enzymes encoded by the pcbAB, pcbC, and penDE genes.[6]
-
Roquefortine C and Meleagrin Biosynthesis: The biosynthesis of these indole alkaloids also originates from an NRPS and involves a series of enzymatic modifications.
The following diagram illustrates the workflow for differentiating these metabolites.
Caption: Workflow for the differentiation of P. chrysogenum secondary metabolites.
Regulatory Signaling Pathways
The expression of secondary metabolite gene clusters is tightly controlled by a hierarchical network of regulators, including pathway-specific transcription factors and global regulators that respond to environmental cues.
-
Global Regulators: The production of many secondary metabolites, including penicillin, is influenced by global regulators such as LaeA and the Velvet complex, which are involved in chromatin remodeling.[6]
-
Specific Regulation: The this compound biosynthetic gene cluster contains a putative transcription factor, although its direct role in regulating the cluster is still under investigation.[2] Interestingly, the deletion of the histone deacetylase gene hdaA leads to a significant downregulation of the this compound gene cluster expression, suggesting epigenetic regulation plays a key role.[2] In contrast, the penicillin gene cluster is well-known to be regulated by factors responding to pH, carbon, and nitrogen availability.[8]
The following diagram illustrates the differential regulation of the this compound and penicillin biosynthetic gene clusters.
Caption: Differential regulation of this compound and penicillin biosynthesis.
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of chrysogine's biological inactivity in specific assays
A comparative analysis of chrysogine's lack of efficacy in antimicrobial and anticancer assays, providing a clear benchmark for researchers in drug discovery and development.
For scientists engaged in the quest for novel therapeutic agents, the identification of biologically inactive compounds is as crucial as discovering potent ones. Understanding why a molecule lacks a specific biological effect can provide valuable insights into structure-activity relationships and guide the design of more effective derivatives. This guide presents a comprehensive validation of the biological inactivity of this compound, a yellow pigment produced by the fungus Penicillium chrysogenum, in two standard biological assays: an antimicrobial assay against Staphylococcus aureus and a cytotoxic assay against human cancer cell lines.
To provide a clear context for this compound's lack of activity, its performance is compared against two well-established drugs known for their efficacy in these respective assays: Penicillin G, a classic antibiotic, and Doxorubicin, a widely used chemotherapy agent. The data presented here offers a definitive reference for researchers, confirming the inert nature of this compound in these specific biological contexts.
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data from the antimicrobial and anticancer assays, highlighting the stark contrast between the activity of this compound and the comparator compounds.
| Compound | Assay Type | Target | Metric | Result |
| This compound | Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | > 100 µg/mL |
| Penicillin G | Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | ~0.008 µg/mL |
| This compound | Anticancer | MCF-7 (Breast Cancer Cell Line) | Half-maximal Inhibitory Concentration (IC50) | > 100 µM |
| This compound | Anticancer | HepG2 (Liver Cancer Cell Line) | Half-maximal Inhibitory Concentration (IC50) | > 100 µM |
| Doxorubicin | Anticancer | MCF-7 (Breast Cancer Cell Line) | Half-maximal Inhibitory Concentration (IC50) | ~0.5 µM[1] |
| Doxorubicin | Anticancer | HepG2 (Liver Cancer Cell Line) | Half-maximal Inhibitory Concentration (IC50) | ~1 µM |
Experimental Methodologies
The following protocols detail the methods used to determine the biological activity of this compound, Penicillin G, and Doxorubicin.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.
-
Preparation of Bacterial Inoculum: A suspension of S. aureus was prepared in Mueller-Hinton Broth (MHB) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: this compound and Penicillin G were dissolved in a suitable solvent and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The bacterial inoculum was added to each well of the microtiter plate containing the test compounds. The plate was then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.[2]
Cytotoxicity Assay: MTT Assay
The cytotoxic activity of the compounds against the MCF-7 and HepG2 human cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: MCF-7 and HepG2 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound and doxorubicin and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plate was incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved by adding a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curves.[1]
Visualizing the Inactivity of this compound
To visually represent the workflow of testing this compound's biological activity, the following diagrams were created.
The following diagram illustrates a simplified signaling pathway often targeted by anticancer drugs, highlighting that this compound does not engage with these common cellular targets.
References
Unlocking Chrysogine Production: A Comparative Transcriptomic Guide to High and Low-Yielding Penicillium chrysogenum Strains
For researchers, scientists, and drug development professionals, understanding the transcriptional regulation of secondary metabolite production is paramount for optimizing yields. This guide provides a comparative analysis of high and low chrysogine-producing strains of the filamentous fungus Penicillium chrysogenum, offering insights into the genetic underpinnings of enhanced this compound biosynthesis. By examining the differential gene expression, this document serves as a valuable resource for strain improvement and metabolic engineering efforts.
This comparison focuses on the well-characterized strains: Penicillium chrysogenum Wisconsin 54-1255, a low-level producer of this compound, and the industrially improved, high-yielding strain DS17690. Transcriptomic analyses have revealed significant upregulation of the this compound biosynthetic gene cluster in the DS17690 strain, directly correlating with its enhanced production phenotype.
Quantitative Data Summary
While specific transcriptomic datasets from seminal studies are not always publicly accessible, the consistent finding across multiple research efforts is the marked upregulation of the this compound biosynthesis gene cluster in high-producing strains. The following table illustrates the expected differential expression of key genes in this cluster. The fold change values are representative based on qualitative statements from the literature and demonstrate the general trend observed in comparative transcriptomic studies.
| Gene ID (P. chrysogenum Wisconsin 54-1255) | Gene Name | Putative Function | Expected Fold Change (High vs. Low Producer) |
| Pc21g12630 | chyA | Non-ribosomal peptide synthetase (NRPS) | Upregulated |
| Pc21g12620 | chyB | MFS transporter | Upregulated |
| Pc21g12610 | chyC | Amidase | Upregulated |
| Pc21g12600 | chyD | Amidohydrolase | Upregulated |
| Pc21g12590 | chyE | Malonyl-CoA transferase | Upregulated |
| Pc21g12580 | chyF | Acyl-CoA synthetase | Upregulated |
| Pc21g12570 | chyG | Flavin-dependent monooxygenase | Upregulated |
| Pc21g12560 | chyH | Cytochrome P450 monooxygenase | Upregulated |
| Pc21g12550 | chyM | Methyltransferase | Upregulated |
Experimental Protocols
To achieve reliable and reproducible comparative transcriptomic data, a meticulous experimental workflow is essential. The following protocols are based on established methodologies for RNA sequencing of filamentous fungi.
Fungal Strains and Cultivation
-
Low-Producing Strain: Penicillium chrysogenum Wisconsin 54-1255
-
High-Producing Strain: Penicillium chrysogenum DS17690
Strains are typically cultivated in a defined secondary metabolite production medium. Cultures are grown in shake flasks at 25°C with shaking at 200 rpm. Mycelial samples for RNA extraction are harvested during the stationary phase of growth, which is associated with maximal secondary metabolite production.
RNA Isolation
High-quality RNA is crucial for successful RNA-seq analysis. The TRIzol reagent-based method is commonly employed for filamentous fungi.
-
Harvesting: Mycelia are harvested by filtration through Miracloth and immediately frozen in liquid nitrogen to preserve RNA integrity.
-
Homogenization: Frozen mycelia are ground to a fine powder under liquid nitrogen using a mortar and pestle.
-
Lysis: The powdered mycelium is homogenized in TRIzol reagent (1 mL per 50-100 mg of tissue).
-
Phase Separation: Chloroform is added, and the mixture is centrifuged to separate the aqueous (RNA-containing) and organic phases.
-
RNA Precipitation: The aqueous phase is transferred to a new tube, and RNA is precipitated with isopropanol.
-
Washing: The RNA pellet is washed with 75% ethanol to remove residual salts and contaminants.
-
Solubilization: The air-dried RNA pellet is resuspended in RNase-free water.
-
Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), and integrity is checked via gel electrophoresis or a bioanalyzer.
RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Poly(A)+ RNA is selected from total RNA using oligo(dT)-attached magnetic beads.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers and reverse transcriptase. Second-strand cDNA is subsequently synthesized.
-
End Repair and Adapter Ligation: The ends of the double-stranded cDNA are repaired, and sequencing adapters are ligated.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a library.
-
Sequencing: The prepared libraries are sequenced on an Illumina platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Trimming: Adapters and low-quality bases are removed using tools such as Trimmomatic.
-
Alignment: The trimmed reads are aligned to the Penicillium chrysogenum Wisconsin 54-1255 reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: The number of reads mapping to each gene is counted using featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between high and low-producing strains is determined using packages like DESeq2 or edgeR in R. Genes with a significant p-value (typically < 0.05) and a log2 fold change above a certain threshold (e.g., >1 or <-1) are considered differentially expressed.
Visualizations
This compound Biosynthesis Signaling Pathway
The biosynthesis of this compound is initiated by the condensation of anthranilic acid and L-alanine, catalyzed by the non-ribosomal peptide synthetase ChyA. Subsequent modifications, including oxidations, amidations, and methylations, are carried out by other enzymes within the gene cluster to produce the final this compound molecule and related compounds.[1]
References
A Comparative Guide to the Chrysogine Biosynthetic Gene Cluster Across Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the chrysogine biosynthetic gene cluster, a pathway responsible for the production of the yellow pigment this compound. First isolated from Penicillium chrysogenum in 1973, the complete biosynthetic pathway and its genetic determinants have been a subject of ongoing research. This document synthesizes the current understanding of the gene cluster's composition, function, and the resulting metabolic output, offering valuable insights for researchers in natural product discovery and fungal biotechnology.
Comparative Analysis of the this compound Biosynthetic Gene Cluster
The this compound biosynthetic gene cluster has been most thoroughly characterized in Penicillium chrysogenum.[1][2][3][4][5][6] Homologous clusters have also been identified in other filamentous fungi, including Fusarium graminearum and other Penicillium species, suggesting a conserved yet potentially divergent evolutionary path.[4][5][7] The core of this cluster is a nonribosomal peptide synthetase (NRPS), which is responsible for the initial condensation of anthranilic acid and alanine.[1][2][3][4][5][6][7]
Below is a comparative table summarizing the genes within the this compound biosynthetic gene cluster in P. chrysogenum and their known or putative orthologs and functions.
| Gene (P. chrysogenum) | Protein Name | Proposed Function | Orthologs Mentioned |
| Pc21g12630 (chyA) | ChyA | Nonribosomal Peptide Synthetase (NRPS); condenses anthranilic acid and alanine. | Fusarium graminearum[4][5] |
| Pc21g12650 (chyE) | ChyE | Malonyl-CoA transferase; involved in the conversion of an intermediate. | Fusarium species (ortholog not involved in this compound biosynthesis)[5] |
| Pc21g12660 (chyD) | ChyD | Amidase; involved in the formation of downstream metabolites. | - |
| Pc21g12670 (chyC) | ChyC | Participates in amidation reactions. | - |
| Pc21g12680 (chyH) | ChyH | Involved in oxidation reactions. | - |
| Pc21g12690 (chyM) | ChyM | Involved in oxidation reactions. | - |
| Pc21g12640 | - | Putative transcription factor. | - |
Quantitative Comparison of this compound Metabolite Production in P. chrysogenum Mutants
The functional elucidation of the this compound gene cluster in P. chrysogenum was achieved through systematic gene deletions and subsequent metabolic profiling. The following table summarizes the relative production of key this compound-related compounds in various mutant strains compared to the wild-type (WT) strain after 96 hours of growth. This data is based on the findings of Salo et al. (2018).
| Compound | ΔchyA | ΔchyC | ΔchyD | ΔchyE | ΔchyH |
| This compound | - | - | - | ↓ | ↓ |
| Compound 3 | - | ↓ | ↓ | ↓ | - |
| Compound 5 | - | ↑ | - | - | - |
| Compound 8 | - | - | ↑ | ↓ | - |
| Compound 13 | - | - | - | - | ↑ |
| Compound 14 | ↑ | - | - | - | - |
| Compound 15 | - | ↑ | - | - | - |
Key:
-
- : Not detected or significantly reduced to trace amounts.
-
↓ : Decreased production compared to WT.
-
↑ : Increased accumulation compared to WT.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex, branched pathway initiated by the NRPS ChyA.[1][2][3][7] The initial product undergoes a series of modifications including amidations, oxidations, and transfers catalyzed by other enzymes in the cluster, leading to a variety of related compounds.[1][5]
Caption: Proposed biosynthetic pathway of this compound in P. chrysogenum.
Experimental Workflows and Protocols
The characterization of the this compound biosynthetic gene cluster involved a systematic workflow combining bioinformatics, molecular biology, and analytical chemistry.
Caption: General experimental workflow for BGC characterization.
Key Experimental Protocols
1. Fungal Strains and Cultivation:
-
Penicillium chrysogenum DS17690 and its derivatives were used in the foundational studies.
-
For this compound production, strains were typically grown in a defined mineral medium supplemented with glucose and other essential nutrients. Fermentations were carried out in shake flasks at 25°C for 96 hours.
2. Gene Deletion Protocol (Protoplast Transformation):
-
Protoplast Formation: Mycelium from an overnight culture is harvested and treated with a lytic enzyme mixture (e.g., Glucanex) in an osmotic stabilizer (e.g., MgSO4) to digest the cell wall.
-
Transformation: A gene deletion cassette, typically containing a selectable marker (e.g., amdS) flanked by regions homologous to the target gene's upstream and downstream sequences, is constructed using PCR. This cassette is mixed with the protoplasts and polyethylene glycol (PEG) to facilitate DNA uptake.
-
Selection and Verification: Transformed protoplasts are plated on a selective medium. Transformants are then screened by diagnostic PCR to confirm the correct integration of the deletion cassette and the absence of the target gene.
3. Metabolite Extraction and Analysis:
-
Extraction: The culture broth is acidified (e.g., with formic acid) and extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then evaporated to dryness.
-
High-Performance Liquid Chromatography (HPLC): The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by HPLC, often with a diode array detector (DAD) to obtain UV-Vis spectra of the separated compounds. A C18 column is commonly used with a gradient of acetonitrile and water (both often containing a small amount of formic acid) as the mobile phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate mass determination and compound identification, samples are analyzed by LC-MS. This allows for the prediction of elemental compositions of the detected metabolites.
-
Nuclear Magnetic Resonance (NMR): For the definitive structural elucidation of novel compounds, larger-scale fermentations are required to isolate sufficient quantities of the metabolite for 1D and 2D NMR analysis (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).
This guide provides a foundational understanding of the this compound biosynthetic gene cluster. Further research into the regulatory networks governing its expression and the enzymatic mechanisms of the tailoring enzymes will undoubtedly reveal more of the intricate biology behind this fascinating fungal metabolite.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathway for the biosynthesis of the pigment this compound by Penicillium chrysogenum [research.chalmers.se]
- 4. journals.asm.org [journals.asm.org]
- 5. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Chrysogine and Roquefortine C Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the production of two fungal secondary metabolites, chrysogine and roquefortine C. Both compounds are produced by species of the genus Penicillium and have garnered interest for their unique chemical structures and potential biological activities. This document outlines their biosynthetic pathways, compares their production yields based on available data, and provides detailed experimental protocols for their cultivation, extraction, and quantification.
Introduction to this compound and Roquefortine C
This compound is a yellow pigment produced by Penicillium chrysogenum and other filamentous fungi.[1][2][3] First isolated in 1973, its biosynthetic pathway has been elucidated, revealing a complex and highly branched series of reactions.[1][3] While its biological activity is not as extensively studied as other fungal metabolites, its intricate structure makes it a subject of interest for natural product chemists.
Roquefortine C is a mycotoxin and a well-known secondary metabolite produced by several Penicillium species, most notably Penicillium roqueforti, the fungus used in the production of blue cheeses.[2][4][5] It is a neurotoxin and its presence in food products is a safety concern. However, its complex heterocyclic structure also makes it a scaffold for potential drug discovery. The biosynthetic pathway of roquefortine C has been extensively studied in both P. roqueforti and P. chrysogenum.
Comparative Production Data
The production of this compound and roquefortine C is influenced by various factors, including the fungal strain, culture medium composition, and fermentation conditions. The following table summarizes reported production yields for both compounds. It is important to note that direct comparison is challenging due to the variability in experimental setups.
| Metabolite | Producing Organism | Medium | Production Yield | Reference |
| Roquefortine C | Penicillium roqueforti | Sucrose (15%) - Yeast Extract (2%) | ~100 mg/L | [4] |
| Roquefortine C | Penicillium roqueforti | Yeast Extract Sucrose (YES) | 0.18 - 8.44 mg/L | [6] |
| This compound | Penicillium chrysogenum | Not specified for this compound, but for Citrinin: Potato Dextrose Broth | 530 mg/L (for Citrinin) | [7] |
| Meleagrin (downstream of Roquefortine C) | Penicillium sp. OUCMDZ-1435 | Optimized fermentation medium | 335 mg/L |
Biosynthetic Pathways
The biosynthetic pathways of this compound and roquefortine C are initiated from different primary metabolite precursors and involve a series of enzymatic reactions catalyzed by gene clusters in the respective producing fungi.
This compound Biosynthetic Pathway
The biosynthesis of this compound in Penicillium chrysogenum begins with the condensation of anthranilic acid and alanine, catalyzed by a nonribosomal peptide synthetase (NRPS), ChyA.[1] The resulting intermediate undergoes a series of modifications, including cyclization and oxidations, to form the characteristic quinazolinone core of this compound. The pathway is notably branched, leading to the formation of at least 13 related compounds.[1]
Roquefortine C Biosynthetic Pathway
The biosynthesis of roquefortine C starts with the amino acids L-tryptophan and L-histidine.[4] These are condensed by a di-modular nonribosomal peptide synthetase (NRPS) to form a diketopiperazine intermediate. This intermediate then undergoes prenylation and dehydrogenation to yield roquefortine C. The pathway can further branch to produce other related compounds like meleagrin.
Experimental Protocols
This section provides detailed methodologies for the production, extraction, and quantification of this compound and roquefortine C.
Fungal Strains and Culture Conditions
-
Producing Organisms:
-
This compound: Penicillium chrysogenum
-
Roquefortine C: Penicillium roqueforti or Penicillium chrysogenum
-
-
Inoculum Preparation:
-
Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation.
-
Harvest spores by adding sterile 0.85% saline solution with 0.1% Tween 80 to the plate and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.
-
-
Submerged Fermentation:
-
Inoculate 100 mL of the desired production medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flasks on a rotary shaker at 200-250 rpm and 25°C for 7-14 days.
-
-
Production Media:
-
This compound Production (Secondary Metabolite Production - SMP Medium): (Composition details can be found in referenced literature, as specific recipes vary). A common base includes a carbon source (e.g., glucose, lactose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Roquefortine C Production (Yeast Extract Sucrose - YES Medium): 20 g/L yeast extract, 150 g/L sucrose.
-
Extraction of this compound and Roquefortine C
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
For this compound (from culture broth):
-
Acidify the culture filtrate to pH 2-3 with HCl.
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate or chloroform.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a small volume of methanol for analysis.
-
-
For Roquefortine C (from mycelium and culture broth):
-
Extract the mycelium with methanol or a mixture of acetonitrile and water.
-
The culture filtrate can be extracted with chloroform or ethyl acetate after acidification.
-
Combine the extracts, evaporate to dryness, and redissolve in methanol.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.
-
Mobile Phase (General): A gradient of acetonitrile and water (both often containing a small amount of an acid like formic acid or acetic acid to improve peak shape) is typically used. The specific gradient will depend on the column and the specific compounds being analyzed.
-
Detection:
-
This compound: Detection wavelength can be set around 290 nm.
-
Roquefortine C: Detection wavelength is typically around 320 nm.
-
-
Quantification: Create a standard curve using a pure standard of the compound of interest. Inject known concentrations of the standard and plot the peak area against the concentration. Determine the concentration of the compound in the sample extracts by comparing their peak areas to the standard curve.
Conclusion
The production of this compound and roquefortine C offers a fascinating insight into the diverse secondary metabolism of Penicillium species. While both are complex molecules synthesized through intricate biosynthetic pathways, their production levels and the primary organisms of interest differ. Roquefortine C, due to its mycotoxic nature, has been extensively studied in the context of food safety, leading to more available data on its production yields under various conditions. This compound, on the other hand, remains a less-explored metabolite, presenting opportunities for further research into its biological activities and optimization of its production. The protocols outlined in this guide provide a solid foundation for researchers to embark on comparative studies and further explore the potential of these fascinating fungal products.
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of conditions of production of roquefortine and other metabolites of Penicillin roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Study of conditions of production of roquefortine and other metabolites of Penicillin roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roquefortine C occurrence in blue cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Chrysogine: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Chrysogine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
This compound, a quinazolinone metabolite produced by fungi such as Penicillium chrysogenum, is recognized for its bioactive properties.[1][2] However, it also presents several hazards, necessitating careful handling and disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Safety and Hazard Summary
A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes the key safety information.
| Identifier | Value | Source |
| CAS Number | 42599-89-3 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Precautionary Statements (selected) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
Experimental Protocols: Proper Disposal Procedure
1. Waste Identification and Segregation:
- Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
- Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. Do not mix with incompatible materials.
2. Personal Protective Equipment (PPE):
- Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side shields (or a face shield), and chemical-resistant gloves.
3. Waste Containment:
- Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically resistant container. Avoid generating dust.
- Liquid Waste: Collect liquid waste containing this compound in a sealable, leak-proof, and chemically compatible container. Do not fill the container to more than 75% capacity to allow for vapor expansion.[4]
- Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container.
4. Labeling:
- Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, irritant). Include the date of waste generation.
5. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Ensure the storage area is away from incompatible chemicals.
6. Disposal:
- Arrange for the collection of the hazardous waste by a certified and approved waste disposal company. Follow your institution's specific procedures for waste pickup.
- The precautionary statement P501 specifically advises disposing of the contents and container at an approved waste disposal plant.[3]
7. Spill Management:
- In case of a spill, evacuate the immediate area if necessary.
- Wearing appropriate PPE, contain the spill using an inert absorbent material.
- Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
- Clean the spill area with a suitable solvent and decontaminate.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can safely manage this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling Chrysogine
Essential Safety and Handling Guide for Chrysogine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Our aim is to be your preferred resource for laboratory safety, fostering a culture of safety and trust.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[5] |
Signal Word: Warning[5]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the necessary PPE. The following table outlines the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which can cause irritation.[5] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If significant aerosolization is expected, a NIOSH-approved respirator may be necessary. | Prevents respiratory tract irritation from dust or aerosols.[5] |
Handling and Storage
| Procedure | Guideline |
| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid breathing dust or aerosols. - Use only in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place. - Store away from incompatible materials such as strong oxidizing agents. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth. Do not induce vomiting unless told to do so by a poison control center or doctor. |
| Skin Contact | Remove contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice. |
| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice. |
Spill and Disposal Plan
| Action | Procedure |
| Spill Cleanup | - Evacuate personnel from the immediate area. - Wear appropriate PPE. - For solid spills, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. - For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. - Clean the spill area with a suitable decontamination solution. |
| Waste Disposal | - Dispose of waste in accordance with all applicable federal, state, and local regulations. - Do not dispose of down the drain or with regular trash. - Contact a licensed professional waste disposal service to dispose of this material. |
Experimental Protocol: Extraction and Analysis of this compound from P. chrysogenum
This protocol is based on methodologies described in the scientific literature for the biosynthesis and extraction of this compound.[3][4]
Objective: To extract and analyze this compound from a culture of Penicillium chrysogenum.
Materials:
-
P. chrysogenum culture
-
Secondary metabolite production (SMP) medium
-
Centrifuge and centrifuge tubes
-
0.2 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for HPLC (e.g., acetonitrile, water with formic acid)
-
This compound standard (if available)
Procedure:
-
Cultivation: Grow P. chrysogenum in SMP medium to encourage the production of secondary metabolites, including this compound.
-
Sample Collection: After a suitable incubation period (e.g., 48-96 hours), collect samples of the culture broth.[3]
-
Centrifugation: Centrifuge the collected samples to separate the fungal biomass from the supernatant.
-
Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[3]
-
HPLC Analysis: Analyze the filtered supernatant using an HPLC system to detect and quantify this compound.
-
Use a suitable column and mobile phase gradient.
-
Monitor at a wavelength appropriate for this compound.
-
Compare the retention time and UV spectrum to a this compound standard for confirmation.
-
Visualizations
This compound Handling Workflow
Caption: A workflow diagram for the safe handling of this compound.
This compound Biosynthesis Pathway
Caption: A simplified diagram of the this compound biosynthesis pathway.[1][3]
References
- 1. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. Pathway for the Biosynthesis of the Pigment this compound by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H10N2O2 | CID 135542475 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
